6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)3-12-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOBNYABZGUMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617086 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159981-19-8 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, purification, and potential biological significance of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. This compound is of interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents.
Core Physical Properties
Quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 239.8 ± 40.0 °C at 760 mmHg | |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ | --- |
| pKa (Predicted) | 0.97 ± 0.22 | --- |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Protons | Coupling Constant (J) Hz |
| ~9.9 | s | 1H (Aldehyde) | - |
| ~8.6 | d | 1H (Aromatic) | ~2.0 |
| ~8.0 | dd | 1H (Aromatic) | ~8.0, 2.0 |
| ~7.0 | d | 1H (Aromatic) | ~8.0 |
| ~4.9 | q | 2H (-OCH₂-) | ~8.5 |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Carbon |
| ~190 | C=O (Aldehyde) |
| ~165 | C-O (Aromatic) |
| ~152 | C-N (Aromatic) |
| ~140 | C-H (Aromatic) |
| ~125 | C (Aromatic) |
| ~122 | CF₃ |
| ~110 | C-H (Aromatic) |
| ~65 | -OCH₂- |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-2950 | Aldehyde C-H stretch |
| ~1700 | Carbonyl (C=O) stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1250-1350 | C-F stretch |
| ~1000-1100 | C-O stretch |
Mass Spectrometry
| m/z | Ion |
| 205 | [M]⁺ |
| 204 | [M-H]⁺ |
| 176 | [M-CHO]⁺ |
| 107 | [M-CF₃CH₂O]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol.
Reaction:
Caption: Proposed synthesis of this compound.
Reagents and Materials:
-
6-Chloronicotinaldehyde
-
2,2,2-Trifluoroethanol (1.2 equivalents)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or setup for inert atmosphere
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (DMF or THF).
-
If using sodium hydride, add it to the solvent and cool the suspension to 0 °C. Slowly add 2,2,2-trifluoroethanol and stir for 30 minutes to form the sodium trifluoroethoxide.
-
If using potassium carbonate, add it to the solvent along with 2,2,2-trifluoroethanol.
-
Add 6-chloronicotinaldehyde to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the solvent, and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent System: A suitable solvent system can be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane).
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound, its structural features suggest potential areas of investigation. Nicotinaldehyde and its derivatives have been shown to play a role in NAD biosynthesis, which is crucial for cellular metabolism and energy production.[2] Compounds that modulate NAD levels can have significant effects on various signaling pathways, including those involved in cancer cell survival and metabolism.[2][3][4]
The trifluoroethoxy group can enhance metabolic stability and cell permeability of a molecule, potentially increasing its bioavailability and efficacy. Fluorinated compounds are of great interest in medicinal chemistry for their ability to modulate the electronic properties and binding affinities of molecules to their biological targets.
A general workflow for investigating the biological activity of a novel compound like this compound is presented below.
Caption: General workflow for biological activity screening.
Given the role of nicotinaldehyde in NAD metabolism, a potential signaling pathway to investigate would be its effect on sirtuins and PARPs, which are NAD-dependent enzymes involved in a wide range of cellular processes, including DNA repair, inflammation, and apoptosis.
This technical guide provides a foundational understanding of this compound for researchers. Further experimental validation of the predicted properties and exploration of its biological activities are warranted to fully elucidate its potential in drug discovery and development.
References
- 1. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]
- 2. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS 159981-19-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in medicinal chemistry. This document details its physicochemical properties, proposed synthesis, spectroscopic characteristics, and a confirmed application in the synthesis of a more complex bioactive molecule.
Core Compound Information
This compound, with the CAS number 159981-19-8, is a substituted pyridine derivative. The presence of a trifluoroethoxy group significantly influences its electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations.
Physicochemical and Safety Data
The following table summarizes the known and predicted properties of this compound. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 205.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Boiling Point | 239.8 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Conditions | Inert atmosphere, 2-8°C, Sealed refrigeration | --INVALID-LINK--, --INVALID-LINK-- |
| InChIKey | XKOBNYABZGUMQN-UHFFFAOYSA-N | --INVALID-LINK-- |
| SMILES | C1=CC(=NC=C1C=O)OCC(F)(F)F | --INVALID-LINK-- |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK-- |
| Precautionary Statements | P261, P305+P351+P338 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves the reaction of 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a base.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
To a solution of 2,2,2-trifluoroethanol (1.2 equivalents) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to form the sodium trifluoroethoxide.
-
Add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in the same dry solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Synthesis: Preparation of 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one
A documented application of this compound is its use as a reactant in a condensation reaction, as described in patent US2018/237419.[1]
Experimental Protocol (Cited):
-
Suspend sodium hydride (NaH) (2.0 g) in tetrahydrofuran (THF) (100 mL).
-
Prepare a mixture of 1-acetyl-pyrrolidin-2-one (1.6 g) and 6-(2,2,2-trifluoro-ethoxy)-pyridine-3-carbaldehyde (2.6 g) in THF (5 mL).
-
Add the mixture from step 2 dropwise to the NaH suspension at ice-bath temperature.
-
After the addition is complete, stir the reaction mixture for 10 minutes at ice-bath temperature.
-
Slowly add acetic acid (5 mL) dropwise to quench the excess NaH.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by silica gel chromatography (eluent: DCM/MeOH = 20:1) to provide 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one.[1]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrrolidin-2-one derivative.
Spectroscopic Data
While publicly accessible, peer-reviewed spectral data for this compound is limited, the expected characteristic signals can be predicted based on its structure. ChemicalBook indicates the availability of ¹H NMR, IR, and MS spectra, though the data is not directly provided.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~10.0 ppm | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.5 ppm | Doublet | 1H | Aromatic proton (C2-H) |
| ~8.0 ppm | Doublet of doublets | 1H | Aromatic proton (C4-H) |
| ~7.0 ppm | Doublet | 1H | Aromatic proton (C5-H) |
| ~4.8 ppm | Quartet | 2H | Methylene protons (-OCH₂CF₃) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850 & ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700-1720 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1280-1350 | Strong | C-F stretch |
| ~1100-1200 | Strong | C-O-C stretch (ether linkage) |
Mass Spectrometry Data
The predicted monoisotopic mass is 205.03506 Da. In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ at m/z 205. Adducts such as [M+H]⁺ at m/z 206 and [M+Na]⁺ at m/z 228 are also likely to be observed.
Role in Drug Discovery and Signaling Pathways
This compound is classified as a key intermediate in medicinal chemistry. The trifluoroethoxy group is often incorporated into drug candidates to enhance metabolic stability by blocking potential sites of oxidation and to increase lipophilicity, which can improve cell permeability. The pyridine core is a common scaffold in many biologically active compounds, including kinase inhibitors.
While the specific biological target of the downstream product mentioned in the patent is not disclosed, the structural motif of a substituted pyrrolidinone is found in various inhibitors of enzymes and protein-protein interactions. Further research on the biological activity of the synthesized derivative is required to elucidate its precise role in any signaling pathway. The general utility of such intermediates lies in their ability to be readily diversified, allowing for the exploration of structure-activity relationships in drug discovery campaigns.
Logical Relationship in Drug Discovery Workflow:
References
In-Depth Technical Guide: Molecular Weight of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key parameter for researchers in pharmacology, medicinal chemistry, and drug development. Accurate molecular weight determination is fundamental for a wide range of applications, including quantitative analysis, stoichiometric calculations, and the interpretation of analytical data.
Molecular Identity and Formula
This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring bearing an aldehyde group and a trifluoroethoxy substituent. Based on its chemical structure, the molecular formula has been determined to be:
This formula indicates that each molecule of the compound contains 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The Chemical Abstracts Service (CAS) registry number for this compound is 159981-19-8[1][2][4].
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is performed using the standard atomic weights of Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O) as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Experimental Protocol: Molecular Weight Calculation
The standard atomic weights of the constituent elements were sourced from authoritative chemical data providers. The molecular weight was then calculated by multiplying the number of atoms of each element by its respective atomic weight and summing the results.
The formula for the calculation is as follows:
Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
Data Presentation
The quantitative data used for the molecular weight calculation are summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 205.135 |
Based on this calculation, the molecular weight of this compound is 205.135 g/mol . This value is consistent with the molecular weight of 205.13 g/mol cited by chemical suppliers[2].
Visualization of the Calculation Workflow
The logical flow of the molecular weight calculation is depicted in the following diagram, generated using the DOT language.
References
A Technical Guide to the Structure Elucidation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. Intended for researchers, chemists, and drug development professionals, this document outlines a systematic approach combining a plausible synthetic pathway with modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, predicted data summaries, and logical workflow visualizations are presented to serve as a practical reference for the synthesis and characterization of this and other substituted nicotinaldehydes, which are valuable intermediates in medicinal and agricultural chemistry.[1]
Compound Identification
The initial step in any structure elucidation is the compilation of known identifiers and physical properties. This compound is a substituted pyridine derivative.
| Property | Value |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde[2] |
| Synonyms | This compound |
| CAS Number | 159981-19-8[3][4][5] |
| Molecular Formula | C₈H₆F₃NO₂[2][3][4][5] |
| Molecular Weight | 205.13 g/mol [4] |
| Monoisotopic Mass | 205.03506 Da[2] |
| Physical Form | Solid[3] |
Proposed Synthesis Pathway
Understanding the synthetic route provides strong evidence for a proposed structure. A plausible and efficient method for preparing the target compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable precursor, such as 6-chloronicotinaldehyde, with the sodium salt of 2,2,2-trifluoroethanol.
Spectroscopic & Spectrometric Analysis
The core of structure elucidation relies on the integrated interpretation of data from various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for determining the elemental composition and structural components. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
| Adduct / Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 205.0345 | Molecular Ion |
| [M+H]⁺ | 206.0423 | Protonated Molecular Ion[2] |
| [M+Na]⁺ | 228.0243 | Sodiated Molecular Ion[2] |
| [M-CHO]⁺ | 176.0379 | Loss of the formyl group (-CHO) |
| [M-OCH₂CF₃]⁺ | 106.0344 | Cleavage of the ether bond |
Expected Fragmentation: High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₈H₆F₃NO₂. Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses, such as the neutral loss of the formyl radical (•CHO) or the trifluoroethoxy radical (•OCH₂CF₃), providing direct evidence of these structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The predicted spectrum for this compound would display characteristic absorption bands for an aromatic aldehyde with an ether linkage and trifluoromethyl group.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3050-3100 | Aromatic C-H | Stretch | Medium-Weak |
| ~2830 & ~2730 | Aldehyde C-H | Stretch (Fermi Doublet) | Medium-Weak |
| ~1705-1720 | Aldehyde C=O | Stretch | Strong, Sharp |
| ~1580-1600 | Aromatic C=C | Stretch | Medium |
| ~1250-1350 | Aryl-O-C | Asymmetric Stretch | Strong |
| ~1100-1200 | C-F | Stretch | Very Strong |
| ~1020-1080 | Aryl-O-C | Symmetric Stretch | Medium |
The most diagnostic peaks would be the strong carbonyl (C=O) stretch around 1710 cm⁻¹ and the very strong C-F stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | H -C=O | Deshielded aldehyde proton. |
| ~8.7 | Doublet (d) | 1H | H-2 | Aromatic proton ortho to the aldehyde and meta to the ether. |
| ~8.1 | Doublet of Doublets (dd) | 1H | H-4 | Aromatic proton ortho to the aldehyde and meta to the nitrogen. |
| ~7.0 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the ether group, shielded. |
| ~4.8 | Quartet (q) | 2H | O-CH₂ -CF₃ | Methylene protons coupled to the three fluorine atoms. |
¹⁹F NMR Spectroscopy (Predicted, 470 MHz, CDCl₃): Due to the trifluoromethyl group, ¹⁹F NMR is a valuable tool. A single signal is expected.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ~ -74 | Triplet (t) | ~8-10 Hz | O-CH₂-CF₃ |
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display eight signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C =O | Aldehyde carbonyl carbon. |
| ~165 | C-6 | Aromatic carbon attached to the ether oxygen. |
| ~153 | C-2 | Aromatic CH adjacent to the ring nitrogen. |
| ~140 | C-4 | Aromatic CH ortho to the aldehyde. |
| ~131 | C-3 | Aromatic carbon bearing the aldehyde group. |
| ~123 (q) | -C F₃ | Carbon of the trifluoromethyl group, split into a quartet by fluorine coupling (¹JCF). |
| ~112 | C-5 | Aromatic CH ortho to the ether oxygen. |
| ~65 (q) | O-C H₂- | Methylene carbon, split into a quartet by fluorine coupling (²JCF). |
Integrated Structure Elucidation Workflow
The confirmation of the structure is not a linear process but an integrated workflow where data from each analysis corroborates the others. The logical flow begins with the unknown sample and converges to a single, confirmed structure.
Detailed Experimental Protocols
The following are generalized protocols for acquiring the necessary data. Instrument-specific parameters may vary.
5.1 Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Flow Rate: 5-10 µL/min (direct infusion).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
Mass Range: m/z 50-500.
-
Calibration: Calibrate the instrument externally using a standard solution (e.g., sodium formate) immediately prior to analysis to ensure high mass accuracy.
-
5.2 Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Parameters: Collect 16-32 scans.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Processing: The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction.
-
5.3 NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (due to low natural abundance).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: Set appropriately around the expected -74 ppm region.
-
Number of Scans: 16-64.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of synthesis, mass spectrometry, and spectroscopy. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies key functional groups. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the definitive atomic connectivity and stereochemical information. The combined data from these methods, when consistent with the predicted values outlined in this guide, allows for the unambiguous confirmation of the compound's structure, providing the necessary analytical confidence for its use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 159981-19-8 [sigmaaldrich.com]
- 4. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]
- 5. This compound, CasNo.159981-19-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
A Technical Guide to the Solubility of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. In the absence of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility of the compound based on its molecular structure and the established principles of organic chemistry. Furthermore, it details a generalized experimental protocol for the systematic determination of its solubility in various solvents, a critical parameter for applications in research and drug development. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its molecular structure, including the presence of polar and non-polar functional groups, and its overall molecular size. The structure of this compound suggests a nuanced solubility profile.
-
Core Structure: The molecule is a derivative of nicotinaldehyde, which is a substituted pyridine. Pyridine itself is miscible with water and a broad range of organic solvents.[1][2][3] This is due to the polar nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with protic solvents like water.
-
Substituents and Their Influence:
-
Aldehyde Group (-CHO): The aldehyde group is a polar functional group that can act as a hydrogen bond acceptor. This group generally contributes to solubility in polar solvents.
-
Trifluoroethoxy Group (-OCH₂CF₃): The ether linkage introduces some polarity and potential for hydrogen bonding. However, the trifluoromethyl group (-CF₃) is highly electronegative and lipophilic. The introduction of fluorine atoms can significantly increase a molecule's solubility in organic solvents.[4] The trifluoroethoxy group is known to enhance stability and solubility in various organic solvents.[5]
-
-
Overall Prediction: Based on the "like dissolves like" principle, this compound is predicted to exhibit the following solubility characteristics:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate to good solubility in polar protic solvents such as lower alcohols (e.g., methanol, ethanol) and acetone.
-
Limited solubility in water. While the pyridine nitrogen and aldehyde oxygen can interact with water, the overall size and the hydrophobic trifluoroethoxy group are likely to limit its aqueous solubility.
-
Low solubility in non-polar solvents such as hexanes and toluene.
-
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both qualitative and quantitative methods for this purpose.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in a range of common laboratory solvents.[6][7][8]
Materials:
-
This compound
-
Small test tubes or vials
-
Vortex mixer
-
A selection of solvents:
-
Water (deionized)
-
5% Aqueous HCl
-
5% Aqueous NaOH
-
5% Aqueous NaHCO₃
-
Methanol
-
Ethanol
-
Acetone
-
Dichloromethane
-
Toluene
-
Hexane
-
Procedure:
-
Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
For aqueous solutions (Water, HCl, NaOH, NaHCO₃), gently warm the mixture to observe any change in solubility with temperature.
Logical Flow for Qualitative Solubility Testing:
Caption: Flowchart for systematic qualitative solubility analysis.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is confirmed by the presence of undissolved solid.
-
Seal the vial tightly.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC (or another suitable method) to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Workflow for Quantitative Solubility Determination:
Caption: Workflow for the shake-flask method of solubility determination.
Data Presentation
While no specific data is currently available, the results from the quantitative experiments should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound at 25°C (Example)
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Experimental Value] |
| Methanol | [Experimental Value] | [Experimental Value] |
| Dichloromethane | [Experimental Value] | [Experimental Value] |
| Acetone | [Experimental Value] | [Experimental Value] |
| Toluene | [Experimental Value] | [Experimental Value] |
| Hexane | [Experimental Value] | [Experimental Value] |
Conclusion
The solubility of this compound is a critical parameter for its handling, formulation, and application in scientific research. Based on its chemical structure, it is predicted to be soluble in a range of polar organic solvents and sparingly soluble in water. The experimental protocols provided in this guide offer a robust framework for the precise and accurate determination of its solubility profile. The resulting data will be invaluable for researchers in chemistry, pharmacology, and materials science.
References
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]
- 8. csub.edu [csub.edu]
Spectral Data Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key building block in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₈H₆F₃NO₂[1] Molecular Weight: 205.13 g/mol [1] Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide key insights into its molecular framework.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.80 | s | 1H | Aldehyde (-CHO) |
| 7.53 | d, J = 7.9 Hz | 1H | Aromatic (H-4) |
| 7.31 | s | 1H | Aromatic (H-2) |
| 7.13 | d, J = 7.9 Hz | 1H | Aromatic (H-5) |
| 6.17 | q, J = 8.6 Hz | 2H | Methylene (-OCH₂) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | Aldehyde (C=O) |
| 163.5 | Aromatic (C-6) |
| 152.7 | Aromatic (C-2) |
| 140.1 | Aromatic (C-4) |
| 123.0 (q, J = 277.4 Hz) | Trifluoromethyl (-CF₃) |
| 118.2 | Aromatic (C-3) |
| 110.5 | Aromatic (C-5) |
| 66.5 (q, J = 35.5 Hz) | Methylene (-OCH₂) |
Experimental Protocol: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
Based on the structure of this compound, the following characteristic absorption bands are expected. For comparison, the experimental IR data for the structurally similar 6-(Trifluoromethyl)pyridine-3-carboxaldehyde is available and shows characteristic peaks.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch |
| ~1705 | Strong | Aldehyde C=O stretch (conjugated) |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1280 | Strong | C-O-C stretch (aryl ether) |
| ~1150 | Strong | C-F stretch (trifluoromethyl group) |
Experimental Protocol: FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
The sample spectrum is then recorded.
-
The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Molecular Ion (M⁺): m/z = 205.03
-
Major Fragment Ions (Predicted):
-
m/z = 176: Loss of the formyl radical (-CHO)
-
m/z = 107: Cleavage of the trifluoroethoxy group, leaving a nicotinaldehyde fragment.
-
m/z = 83: Loss of the trifluoromethyl group from the ether side chain.
-
A mass spectrum for the related compound 3-(Trifluoromethyl)pyridine shows a prominent molecular ion peak and fragmentation corresponding to the loss of fluorine and the trifluoromethyl group.[3]
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds, is used.
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the ppm or ppb range).
Data Acquisition (Direct Infusion ESI-MS):
-
The sample solution is introduced into the ion source of the mass spectrometer via a syringe pump at a constant flow rate.
-
The solvent is evaporated, and the analyte molecules are ionized.
-
The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
A mass spectrum is recorded, showing the relative abundance of each ion.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for this compound.
Caption: Workflow for the spectral characterization of the target compound.
References
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in pharmaceutical research. This document outlines its chemical and physical properties, detailed safety and handling procedures, and a plausible experimental protocol for its synthesis.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. The presence of the trifluoroethoxy group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 159981-19-8 | [1][2][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][4] |
| Molecular Weight | 205.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 239.8 ± 40.0 °C (Predicted) | [2] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.97 ± 0.22 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets (SDS).
Hazard Identification
This compound is classified as hazardous.[5] The primary hazards are:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |
| P264 | Wash skin thoroughly after handling | [6] |
| P271 | Use only outdoors or in a well-ventilated area | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [7] |
| P501 | Dispose of contents/container to an approved waste disposal plant | [6][7] |
First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[6] Wear protective clothing, gloves, and eye/face protection.[6] Use in a well-ventilated area.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]
Personal Protective Equipment
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious clothing, including boots, gloves, and a lab coat. Neoprene gloves are recommended.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthetic pathway is the reaction of 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar procedures)
This protocol describes the substitution of the chlorine atom on 6-chloronicotinaldehyde with the sodium salt of 2,2,2-trifluoroethanol.
Reagents and Materials:
-
6-Chloronicotinaldehyde
-
2,2,2-Trifluoroethanol (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF) and cool to 0°C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent. To this suspension, add 2,2,2-trifluoroethanol dropwise via a dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add a solution of 6-chloronicotinaldehyde in a minimum amount of anhydrous DMF (or THF) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Development
Nicotinaldehyde derivatives are important structural motifs in a wide range of biologically active compounds. The aldehyde functionality serves as a versatile synthetic handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular architectures. The incorporation of a trifluoroethoxy group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.
While specific signaling pathways for this compound are not explicitly detailed in the currently available literature, the general class of nicotinaldehyde derivatives has been explored for the development of inhibitors for various enzymes and as intermediates in the synthesis of compounds targeting a range of therapeutic areas.
Caption: General experimental workflow for drug discovery using the title compound.
This guide provides foundational information for the safe handling, synthesis, and potential application of this compound in a research and development setting. As with any chemical, it is imperative to consult the most recent Safety Data Sheet from your supplier before use and to conduct a thorough risk assessment for any planned experimental work.
References
- 1. 159981-19-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]
- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 4. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 5. zoetisus.com [zoetisus.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
A Technical Deep Dive into Trifluoroethoxylated Pyridines: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroethoxylated pyridines represent a burgeoning class of heterocyclic compounds that are gaining significant attention in the fields of medicinal chemistry and materials science. The incorporation of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) onto a pyridine scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These attributes make trifluoroethoxylated pyridines attractive building blocks for the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive literature review of the synthesis, characterization, and reported biological activities of this promising class of molecules.
Synthesis of Trifluoroethoxylated Pyridines
The synthesis of trifluoroethoxylated pyridines typically involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a trifluoroethoxide anion or the etherification of a hydroxypyridine. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of trifluoroethoxylated pyridines, starting from either a substituted chloropyridine or a hydroxypyridine.
Caption: General synthetic workflows for trifluoroethoxylated pyridines.
Key Experimental Protocols
1. Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
This protocol describes the synthesis of a key intermediate for various applications.
-
Reaction: 2-Chloro-3-hydroxypyridine is reacted with 2-chloro-1,1,1-trifluoroethane in the presence of a base.
-
Reagents and Conditions:
-
2-Chloro-3-hydroxypyridine (30 mmol)
-
2-Chloro-1,1,1-trifluoroethane (30 mmol)
-
Potassium carbonate (40 mmol)
-
Dimethylformamide (DMF, 60 ml)
-
The mixture is refluxed for 32 hours.
-
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate.[1]
-
Characterization: The final product is characterized by ¹H NMR, IR, and elemental analysis.[1]
2. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide
This multi-step synthesis is crucial for the preparation of certain herbicides.
-
Step 1: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine:
-
A mixture of 3-amino-2-chloropyridine, 2,2,2-trifluoroethanol, methanesulfonic acid, and acetic acid is cooled.
-
n-Butyl nitrite is added dropwise at low temperature.
-
The resulting solution is then added to heated 2,2,2-trifluoroethanol.
-
The product is extracted to yield the desired compound (78.3% yield).[2]
-
-
Step 2: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine:
-
The product from Step 1 is refluxed with thiourea in ethanol.
-
The reaction is followed by the addition of sodium carbonate solution and further reflux.
-
-
Step 3: Chlorination and Amination:
-
The resulting mercaptopyridine is chlorinated with chlorine gas.
-
Subsequent amination with ammonia affords the final product, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide (87.1% yield).[2]
-
Quantitative Data
The following tables summarize key quantitative data for selected trifluoroethoxylated pyridines reported in the literature.
Table 1: Synthetic Yields of Selected Trifluoroethoxylated Pyridines
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 3-Amino-2-chloropyridine | Diazotization and etherification | 78.3 | [2] |
| 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | Mercaptorylation, chlorination, amination | 87.1 | [2] |
| 3-Methyl-2-((2-styrylphenoxy)methyl)-4-(2,2,2-trifluoroethoxy)pyridine derivatives | Substituted acetophenones | Claisen-Schmidt condensation | 80-95 | [3] |
Table 2: Spectroscopic Data for Selected Trifluoroethoxylated Pyridines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 8.54–8.56 (m, 1H), 7.82–7.84 (m, 1H), 7.65–7.67 (m, 1H), 4.49 (m, 2H) | Not reported | Not reported | [2] |
| 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | 8.39 (d, J=6 Hz, 1H), 7.56 (d, J=8 Hz, 1H), 7.51 (d, J=8 Hz, 1H), 5.17 (s, 2H), 4.56 (m, 2H) | Not reported | Not reported | [2] |
| 1-(2,4-Dichlorophenyl)-3-(2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)prop-2-en-1-one | Not fully reported | 127.40, 129.51, 131.9, 133.11, 133.99, 140.01, 141.19, 143.30, 145.10, 146.21, 146.58, 149.10, 157.10, 157.56, 190.50 | 495.1 (M+) | [3] |
Biological Activities and Potential Applications
Trifluoroethoxylated pyridines have been investigated for a range of biological activities, primarily in the agrochemical and pharmaceutical sectors.
Herbicidal Activity
The trifluoroethoxy group is a key feature in some modern herbicides. For instance, 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide is a crucial intermediate in the synthesis of trifloxysulfuron, a sulfonylurea herbicide.[2]
Anticancer Activity
While extensive studies on the anticancer properties of trifluoroethoxylated pyridines are still emerging, related pyridine derivatives have shown significant potential. For example, certain pyridine-urea derivatives have demonstrated potent in vitro activity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[4][5] The incorporation of a trifluoroethoxy group could potentially enhance the efficacy and pharmacokinetic profile of such compounds.
Table 3: Anticancer Activity of Selected Pyridine Derivatives (for comparison)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-ureas | MCF-7 | 0.11 - >50 | [4][5] |
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 | [4] |
Antimicrobial Activity
The pyridine nucleus is a common scaffold in many antimicrobial agents. While specific data on trifluoroethoxylated pyridines is limited, various other substituted pyridines have shown promising antibacterial and antifungal activities. For example, certain alkyl pyridinol derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL.[6]
Table 4: Antimicrobial Activity of Selected Pyridine Derivatives (for comparison)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Alkyl Pyridinols | S. aureus / MRSA | 0.5 - 16 | [6] |
| Pyrazolo[3,4-b]pyridines | E. coli | 12 - 16 | [7] |
| Pyridine salts | S. aureus, E. coli | 0.02 - 6 mM | [8] |
Signaling Pathways and Mechanism of Action
A critical aspect of drug development is understanding how a compound exerts its biological effect at the molecular level. While the specific signaling pathways modulated by trifluoroethoxylated pyridines are not yet well-elucidated in the current literature, related pyridine-containing compounds have been shown to interact with key cellular signaling cascades implicated in cancer and inflammation.
Potential Signaling Pathways to Investigate
Based on the activity of other pyridine derivatives, future research on trifluoroethoxylated pyridines could focus on their effects on pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2][9][10][11][12][13]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is also implicated in cancer development and progression.[1][14][15][16][17]
The following diagram illustrates the potential for a trifluoroethoxylated pyridine to modulate these key signaling pathways, which represents a hypothesis for future investigation.
Caption: Hypothetical modulation of key signaling pathways by trifluoroethoxylated pyridines.
Conclusion and Future Directions
Trifluoroethoxylated pyridines are a versatile class of compounds with significant potential in drug discovery and agrochemical development. The synthetic methodologies for their preparation are becoming increasingly robust, allowing for the generation of diverse libraries for biological screening. While preliminary data on related compounds are promising, further research is needed to fully elucidate the structure-activity relationships and mechanisms of action of trifluoroethoxylated pyridines. Specifically, future studies should focus on:
-
Expanding the chemical diversity of synthesized trifluoroethoxylated pyridines.
-
Systematic screening of these compounds against a broad range of biological targets, including cancer cell lines, microbial strains, and agriculturally relevant pests.
-
In-depth mechanistic studies to identify the specific signaling pathways and molecular targets modulated by these compounds.
The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic and agrochemical agents.
References
- 1. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. ijrcs.org [ijrcs.org]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in medicinal chemistry. While a definitive discovery paper is not prominent in the scientific literature, its emergence is closely tied to the broader field of pyridine chemistry and its application in the synthesis of pharmacologically active molecules. This document details the most probable synthetic route, a nucleophilic aromatic substitution, and provides a plausible experimental protocol. Furthermore, it summarizes the compound's known applications, particularly as a precursor in the development of novel therapeutics, and presents its physicochemical properties in a structured format.
Discovery and History
The precise date and researchers associated with the first synthesis of this compound are not explicitly documented in publicly available scientific literature. Its history is primarily traced through its appearance in the patent literature as a crucial building block in the synthesis of complex organic molecules for various applications, including fragrance and pharmaceuticals.
The development of this compound is an extension of the extensive research into the functionalization of the pyridine ring, a core scaffold in many approved drugs. The introduction of the 2,2,2-trifluoroethoxy group is a modern development in medicinal chemistry, aimed at leveraging the unique properties of fluorine to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl group can improve metabolic stability, binding affinity, and membrane permeability. The earliest significant mentions of this compound in patents suggest its availability as a specialty chemical intermediate from the early 21st century. Its history is one of practical utility in the synthesis of proprietary compounds rather than a landmark discovery in itself.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 159981-19-8 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage | Sealed refrigeration | [1] |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | [3] |
| SMILES | C1=CC(=NC=C1C=O)OCC(F)(F)F | [3] |
| InChIKey | XKOBNYABZGUMQN-UHFFFAOYSA-N | [3] |
Synthesis
The most plausible and industrially scalable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 6-halonicotinaldehyde, typically 6-chloronicotinaldehyde or 6-fluoronicotinaldehyde, with 2,2,2-trifluoroethanol in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the attack of the trifluoroethoxide nucleophile at the 6-position.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol.
Reagents and Materials:
-
6-Chloronicotinaldehyde
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium trifluoroethoxide.
-
To this mixture, add a solution of 6-chloronicotinaldehyde (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-80% (typical for SNAr on similar substrates) |
| Purity | >95% (after chromatography) |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~10 ppm, singlet), aromatic protons on the pyridine ring (doublets and doublets of doublets in the 7-9 ppm region), and the methylene protons of the trifluoroethoxy group (~4.8 ppm, quartet, coupled to fluorine atoms). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the trifluoroethoxy group (the CF₃ carbon will appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet or a triplet (if coupled to the methylene protons) in the region typical for trifluoromethyl groups. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (m/z = 205.0351 for [M]⁺). |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The trifluoroethoxy group, as previously mentioned, can impart desirable properties to the final molecule.
A notable application is in the synthesis of substituted pyrrolidin-2-one derivatives, which are of interest in medicinal chemistry. For example, a reaction between this compound and 1-acetylpyrrolidin-2-one has been reported in the patent literature to yield 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one.
Example Application Workflow: Synthesis of a Pyrrolidin-2-one Derivative
Caption: Application in the synthesis of a pyrrolidin-2-one derivative.
As of now, there is no publicly available information linking this compound to specific signaling pathways. Its role is primarily that of a versatile building block for creating a diverse range of molecules that may, in turn, be investigated for their biological activity against various targets.
Conclusion
This compound is a key heterocyclic intermediate whose importance is defined by its utility in the synthesis of complex, fluorine-containing molecules for the pharmaceutical and other chemical industries. While its specific discovery is not well-documented, its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of both a reactive aldehyde group and a property-enhancing trifluoroethoxy group makes it a valuable tool for medicinal chemists. Future research will likely continue to exploit the unique characteristics of this compound to design and synthesize novel molecules with enhanced biological activity and improved pharmacokinetic profiles.
References
Methodological & Application
detailed protocol for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluoroethoxy moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 6-chloronicotinaldehyde and 2,2,2-trifluoroethanol. The protocol is designed to be a reliable and efficient method for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis proceeds through a nucleophilic aromatic substitution mechanism. 2,2,2-Trifluoroethanol is first deprotonated by a strong base, such as sodium hydride, to form the sodium trifluoroethoxide nucleophile. This nucleophile then attacks the electron-deficient pyridine ring of 6-chloronicotinaldehyde at the C-6 position, displacing the chloride leaving group to yield the desired product.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
6-Chloronicotinaldehyde (CAS: 23100-12-1)
-
2,2,2-Trifluoroethanol (CAS: 75-89-8)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Procedure
Step 1: Formation of Sodium 2,2,2-Trifluoroethoxide
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add sodium hydride (1.2 equivalents) to the flask.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred slurry via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease, indicating the complete formation of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve 6-chloronicotinaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF in a separate flask.
-
Add the solution of 6-chloronicotinaldehyde to the freshly prepared sodium trifluoroethoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (6-chloronicotinaldehyde) indicates the completion of the reaction.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
| Parameter | Expected Value / Method |
| Starting Material | 6-Chloronicotinaldehyde |
| Reagents | 2,2,2-Trifluoroethanol, Sodium Hydride |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% (This is an estimated value) |
| Purity (by HPLC/NMR) | >95% |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for aromatic, aldehyde, and ethoxy protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic, aldehyde, and ethoxy carbons. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected triplet for the -CF₃ group. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak corresponding to C₈H₇F₃NO₂. |
| IR (ATR) | Expected C=O stretch for aldehyde, C-O-C stretch for ether. |
Mandatory Visualization
Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds. This methodology is particularly crucial in the synthesis of substituted pyridines, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via common palladium-catalyzed methods, including Suzuki-Miyaura, Stille, Sonogashira, and C-H activation/functionalization reactions.
Application Notes
Palladium-catalyzed reactions offer a broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of substituted pyridines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. It is one ofthe most widely used methods due to the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and the formation of non-toxic byproducts.[1] The Suzuki-Miyaura reaction is highly effective for the synthesis of aryl- and heteroaryl-substituted pyridines.[2][3]
-
Stille Coupling: The Stille reaction couples an organotin reagent (stannane) with an organic halide or triflate.[4] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[4] However, the toxicity of organotin compounds is a significant drawback.[4] This method offers a broad scope for the coupling partners, including alkyl, vinyl, and aryl groups.[5]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is a reliable method for introducing alkynyl substituents onto a pyridine ring.[7] The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst under mild conditions.[6][8]
-
C-H Activation/Functionalization: This emerging area of catalysis allows for the direct formation of C-C or C-X bonds by activating a native C-H bond, thus avoiding the need for pre-functionalized starting materials.[9][10] Palladium-catalyzed C-H activation of pyridines and their N-oxides has been successfully employed for arylation, alkenylation, and other functionalizations, offering a more atom-economical approach to substituted pyridines.[11][12]
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed synthesis of substituted pyridines using various methods.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids
| Entry | Halopyridine | Boronic Acid | Pd Catalyst (mol%) | Ligand/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [3] |
| 2 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 8 | 88 | [2] |
| 3 | 4-Chloropyridine | 2-Thienylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 100 | 16 | 92 | [13] |
| 4 | 2,4-Dichloropyridine | Phenylboronic acid ester | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 (C4-selective) | [14] |
Table 2: Stille Coupling of Halopyridines with Organostannanes
| Entry | Halopyridine | Organostannane | Pd Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 16 | 89 | [4] |
| 2 | 2-Iodopyridine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | 12 | 91 | [5] |
| 3 | 3,5-Dibromo-2-pyrone | (Tributylstannyl)benzene | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | CuI | NMP | 80 | 3 | 86 (C3-selective) | [15] |
Table 3: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 94 | [6] |
| 2 | 3-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Diisopropylamine | DMF | 25 | 12 | 90 | [8] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | 3 | 85 | [7] |
Table 4: C-H Functionalization of Pyridines
| Entry | Pyridine Substrate | Coupling Partner | Pd Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Styrene | Pd(OAc)₂ (5) | Ag₂CO₃ | Dioxane | 120 | 24 | 85 (ortho-alkenylation) | [11] |
| 2 | 2-Phenylpyridine | Benzene | Pd(OAc)₂ (10) | AgOAc | TFA | 100 | 24 | 78 (ortho-arylation) | [9] |
| 3 | Pyridine N-oxide | 1-Benzyl-1,2,3-triazole | Pd(OAc)₂ (10) | Ag₂CO₃ | Dioxane | 120 | 24 | 76 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the halopyridine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the toxicity of organotin reagents.
Materials:
-
Halopyridine (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Solvent (e.g., Toluene, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the halopyridine and the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general guideline and requires an inert atmosphere.
Materials:
-
Halopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol)
-
Solvent (e.g., THF, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the halopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the ammonium salt precipitate and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for C-H Arylation of 2-Phenylpyridine
This protocol is a general guideline for a directed C-H activation reaction.
Materials:
-
2-Phenylpyridine (1.0 mmol)
-
Arene coupling partner (e.g., Benzene, used as solvent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Oxidant (e.g., AgOAc, 2.0 mmol)
-
Additive (e.g., Trifluoroacetic acid (TFA), 5 mL)
-
Sealed reaction vessel
-
Magnetic stirrer
Procedure:
-
To a sealed reaction vessel, add 2-phenylpyridine, palladium acetate, and silver acetate.
-
Add the arene (benzene) and trifluoroacetic acid.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed reactions and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Stille coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: A general catalytic cycle for directed C-H activation.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling with Trifluoroethoxy-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is of paramount importance in medicinal chemistry for the synthesis of complex molecular architectures.[1]
Trifluoroethoxy-substituted pyridines are significant building blocks in modern drug discovery. The trifluoroethoxy group (-OCH₂CF₃) can enhance metabolic stability, binding affinity, and bioavailability of drug candidates due to its unique electronic properties and resistance to metabolic degradation.[2][3] Consequently, the development of robust synthetic routes to elaborate these scaffolds, such as through Sonogashira coupling, is of high interest to researchers in drug development.[4]
These application notes provide a detailed protocol for the Sonogashira coupling of a representative halo-trifluoroethoxypyridine with terminal alkynes, based on established procedures for electronically similar fluorinated pyridine systems. The provided methodologies and data serve as a strong starting point for the synthesis and exploration of novel trifluoroethoxy-substituted pyridine derivatives.
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[5] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a Cu(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted pyridine and regenerates the active Pd(0) catalyst.[1] While a copper co-catalyst is common, copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[5]
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Sonogashira coupling of trifluoroethoxy-substituted pyridines is not extensively available in the literature, the following table summarizes results for the coupling of an electronically analogous substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[6] These results provide a reasonable expectation for yields and reaction conditions that can be adapted for trifluoroethoxy-substituted pyridines.
Table 1: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Various Terminal Alkynes [6]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)-3-fluoro-picolinonitrile | 93 |
| 2 | 1-Hexyne | 3-Fluoro-6-(hex-1-yn-1-yl)picolinonitrile | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |
| 4 | 4-Ethynyl-2,2-dimethyl-1,3-dioxolane | 3-Fluoro-6-((2,2-dimethyl-1,3-dioxolan-4-yl)ethynyl)picolinonitrile | 90 |
| 5 | 4-Ethynylpyridine | 3-Fluoro-6-(pyridin-4-ylethynyl)picolinonitrile | 64 |
| 6 | 3-Ethynylpyridine | 3-Fluoro-6-(pyridin-3-ylethynyl)picolinonitrile | 43 |
| 7 | N-(Prop-2-yn-1-yl)morpholine | 3-Fluoro-6-((morpholinomethyl)ethynyl)picolinonitrile | 97 |
| 8 | N-(Prop-2-yn-1-yl)phthalimide | 2-((3-(5-Cyano-2-fluoropyridin-2-yl)prop-2-yn-1-yl)isoindoline-1,3-dione | 84 |
Reaction Conditions: 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv), alkyne (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), CuI (0.3 equiv), THF/Et₃N (2:1), room temperature, 16 h.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of a generic halo-trifluoroethoxypyridine with a terminal alkyne. This protocol is based on established methods for similar electron-deficient pyridine systems and should be considered a starting point for optimization.[6]
Materials:
-
Halo-trifluoroethoxypyridine (e.g., 2-bromo-4-(2,2,2-trifluoroethoxy)pyridine) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: Reaction Setup
-
To a dry Schlenk flask, add the halo-trifluoroethoxypyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%) under an inert atmosphere of argon or nitrogen.
-
Add the anhydrous solvent (e.g., a 2:1 mixture of THF and Et₃N). The volume should be sufficient to dissolve the reagents, typically resulting in a 0.1-0.2 M solution with respect to the limiting reagent.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
Reaction Execution:
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) if the substrates are less reactive.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to 24 hours.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired alkynyl-trifluoroethoxypyridine.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst deactivation and alkyne homocoupling.
-
Consider a different palladium catalyst or ligand. For electron-deficient pyridines, ligands that are more electron-rich and bulky may be beneficial.
-
Vary the solvent; DMF is often a good choice for less reactive substrates.
-
Increase the reaction temperature.
-
-
Formation of Homocoupled Alkyne (Glaser Product):
-
Ensure the reaction is performed under a strict inert atmosphere.
-
Use freshly distilled and degassed solvents.
-
Minimize the reaction time once the starting material is consumed.
-
Consider a copper-free Sonogashira protocol.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a slight excess of the terminal alkyne.
-
Ensure the base is of high quality and sufficient quantity to neutralize the generated HX.
-
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of alkynyl-substituted trifluoroethoxypyridines. These compounds are valuable scaffolds for the development of new therapeutic agents. The provided protocols and data, based on analogous fluorinated systems, offer a solid foundation for researchers to successfully synthesize these important molecules. Careful optimization of the reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for the Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the reaction mechanism, provides a comprehensive experimental protocol, and includes a summary of the required reagents and expected outcomes.
Introduction
This compound is a substituted pyridine derivative. The introduction of the trifluoroethoxy group can significantly alter the physicochemical properties of the parent molecule, often enhancing metabolic stability and binding affinity to biological targets. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.
The key steps of the mechanism are:
-
Deprotonation of the Nucleophile: A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol. This generates the highly nucleophilic 2,2,2-trifluoroethoxide anion.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The trifluoroethoxide anion attacks the electron-deficient carbon atom at the 6-position of the 6-chloronicotinaldehyde ring. The pyridine nitrogen and the aldehyde group act as electron-withdrawing groups, which activate the ring towards nucleophilic attack. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized over the aromatic system and the electron-withdrawing aldehyde group.
-
Elimination of the Leaving Group and Re-aromatization: The Meisenheimer complex is a transient species. The aromaticity of the pyridine ring is restored through the elimination of the chloride ion, which is a good leaving group. This step yields the final product, this compound.
Experimental Protocol
This protocol is based on established procedures for nucleophilic aromatic substitution on halo-pyridines.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinaldehyde | ≥96% | Sigma-Aldrich |
| 2,2,2-Trifluoroethanol | ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | ||
| Brine (Saturated aqueous NaCl) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ||
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Nitrogen or Argon gas supply | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Silica gel for column chromatography |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloronicotinaldehyde (1.0 eq). Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.2 eq) to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C (ice bath). Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium trifluoroethoxide.
-
Reaction: Slowly add the freshly prepared sodium trifluoroethoxide solution to the solution of 6-chloronicotinaldehyde at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| 6-Chloronicotinaldehyde | 1.0 eq |
| 2,2,2-Trifluoroethanol | 1.2 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% (based on similar reactions) |
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH with extreme care in a fume hood and under an inert atmosphere.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,2,2-Trifluoroethanol is toxic and an irritant. Handle in a well-ventilated area.
-
The quenching of the reaction should be performed slowly and at a low temperature to control the evolution of hydrogen gas.
By following this detailed protocol, researchers can reliably synthesize this compound for use in a variety of research and development applications.
References
Application Notes and Protocols for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of potent enzyme inhibitors. The incorporation of the trifluoroethoxy group can enhance metabolic stability and binding affinity of the final compounds. This document outlines the significant applications of this aldehyde, with a focus on its use in the development of Janus kinase (JAK) inhibitors, and provides detailed protocols for the synthesis of advanced intermediates and final target molecules.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a starting material for the synthesis of pyrido[2,3-d]pyrimidin-7-ones. This scaffold is a core component of a class of drugs that function as Janus kinase (JAK) inhibitors.
Janus Kinase (JAK) Inhibition:
The JAK-STAT signaling pathway is a critical cascade in the immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAK enzymes have emerged as a significant therapeutic class. Pyrido[2,3-d]pyrimidin-7-ones synthesized from this compound have demonstrated potent inhibitory activity against JAKs, making this aldehyde a valuable starting material for the discovery of novel therapeutics for conditions such as rheumatoid arthritis, myelofibrosis, and psoriasis.
Quantitative Data on JAK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of Ruxolitinib, a prominent JAK inhibitor with a similar pyrrolo[2,3-d]pyrimidine core, and its analogues. This data provides a benchmark for the potency of compounds that can be synthesized using this compound.
| Compound/Analogue | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [1] |
| JAK2 | 2.8 | [1] | |
| JAK3 | >400 | [1] | |
| Baricitinib Analogue 9 | JAK1 | 5.9 | [1] |
| JAK2 | 5.7 | [1] | |
| (R)-8 (Ruxolitinib Analogue) | JAK1 | >1000 | [1] |
| JAK2 | >1000 | [1] | |
| (S)-8 (Ruxolitinib Analogue) | JAK1 | >1000 | [1] |
| JAK2 | >1000 | [1] |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, a pyrido[2,3-d]pyrimidin-7-one, from this compound, based on procedures outlined in patent literature.
Protocol 1: Synthesis of 2-Amino-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile.
-
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Analogue
This protocol outlines the cyclization of the aminonitrile intermediate to form the core heterocyclic scaffold.
-
Materials:
-
2-Amino-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
-
Formamide
-
-
Procedure:
-
Heat a mixture of 2-amino-5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile (1 equivalent) in an excess of formamide.
-
Maintain the temperature at approximately 180-200 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude pyrido[2,3-d]pyrimidin-7-one.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway from this compound to JAK inhibitors.
Diagram 2: JAK-STAT Signaling Pathway and Inhibition
Caption: Inhibition of the JAK-STAT pathway by a pyrido[2,3-d]pyrimidin-7-one derivative.
References
Application of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde in the Synthesis of the PDE10A Inhibitor TAK-063
Introduction
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a key pharmaceutical intermediate prominently utilized in the synthesis of advanced therapeutic agents. Its unique trifluoroethoxy and pyridine moieties make it a valuable building block for creating complex molecules with specific pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the potent and selective phosphodiesterase 10A (PDE10A) inhibitor, TAK-063 (Balipodect). TAK-063 has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2]
Application in the Synthesis of TAK-063
The primary application of this compound is as a precursor for the synthesis of (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol. This alcohol is a crucial intermediate that is further elaborated to construct the final structure of TAK-063. The aldehyde functionality of this compound allows for a straightforward and high-yielding reduction to the corresponding primary alcohol.
Reaction Scheme:
Figure 1: Reduction of this compound to (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol.
Experimental Protocol
The following protocol details the reduction of this compound to (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 vol) in a round-bottom flask, sodium borohydride (0.5 eq) is added portion-wise at 0°C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: The mixture is concentrated under reduced pressure to remove methanol. The resulting aqueous residue is extracted with ethyl acetate (3 x 10 vol).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Concentration: The filtrate is concentrated under reduced pressure to afford (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 hour |
| Yield | 95% |
Mechanism of Action of TAK-063 and the Role of the Intermediate
TAK-063 is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, TAK-063 increases the levels of these second messengers, thereby modulating dopamine signaling pathways. This mechanism is believed to be responsible for its antipsychotic and pro-cognitive effects.
The (6-(2,2,2-trifluoroethoxy)pyridin-3-yl)methanol intermediate provides the core pyridyl structure with the crucial trifluoroethoxy side chain. This part of the molecule is essential for the correct binding and high selectivity of TAK-063 to the PDE10A enzyme.
Visualizations
Caption: Simplified signaling pathway of TAK-063 action.
References
- 1. TAK-063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a trifluoroethoxy moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds. The trifluoroethoxy group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a key synthetic handle for various chemical transformations. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a specific focus on its application in the discovery of novel therapeutics, particularly kinase inhibitors.
Key Applications in Drug Discovery
The aldehyde group of this compound is readily derivatized through several classical and modern organic reactions, allowing for the introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR). Key applications include:
-
Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. Derivatization of the aldehyde can lead to the construction of heterocyclic systems that interact with the hinge region of kinases. A notable application is in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key regulator of B-cell receptor signaling implicated in various B-cell malignancies and autoimmune diseases.[1][2][3]
-
Development of GPCR Modulators: The versatile nature of the aldehyde allows for its incorporation into scaffolds targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes.
-
Generation of Novel Heterocyclic Scaffolds: The aldehyde can participate in multi-component reactions and cyclization cascades to generate novel and complex heterocyclic systems with potential therapeutic applications.
Derivatization Strategies and Protocols
The following section details a specific derivatization of this compound and provides a general overview of other potential synthetic transformations.
Protocol 1: Synthesis of 3-[1-[6-(2,2,2-trifluoro-ethoxy)-pyridin-3-yl]-meth-(E)-ylidene]-pyrrolidin-2-one - An Intermediate for BTK Inhibitors
This protocol describes the synthesis of a key intermediate used in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, as detailed in patent literature (US2018/237419 A1). The reaction is a base-catalyzed condensation between this compound and 1-Acetylpyrrolidin-2-one.
Reaction Scheme:
References
Application Note: Analytical Methods for the Characterization of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods and protocols for the comprehensive characterization of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key heterocyclic building block in pharmaceutical and agrochemical research. The protocols outlined herein cover spectroscopic identification and chromatographic purity assessment, ensuring the compound's identity, structure, and purity are rigorously confirmed. Standard techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are detailed.
Introduction
This compound (CAS: 159981-19-8) is a substituted pyridine derivative featuring a reactive aldehyde group and a trifluoroethoxy moiety.[1] Its structural motifs make it a valuable intermediate for synthesizing complex molecules with potential biological activities. Accurate and thorough analytical characterization is critical to validate the quality of the material used in subsequent research and development. This application note presents a systematic workflow and validated protocols for this purpose.
Compound Properties:
Spectroscopic Characterization Protocols
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment.
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
Expected NMR Data (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~9.9 | Singlet (s) | 1H | -CHO |
| Pyridine H | ~8.7 | Doublet (d) | 1H | H-2 |
| Pyridine H | ~8.0 | Doublet of doublets (dd) | 1H | H-4 |
| Pyridine H | ~6.9 | Doublet (d) | 1H | H-5 |
| Methylene | ~4.8 | Quartet (q) | 2H | -OCH₂CF₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aldehyde | ~189 | -CHO |
| Pyridine C | ~165 | C-6 |
| Pyridine C | ~153 | C-2 |
| Pyridine C | ~140 | C-4 |
| Pyridine C | ~130 | C-3 |
| Pyridine C | ~111 | C-5 |
| Trifluoromethyl | ~123 (q) | -CF₃ |
| Methylene | ~65 (q) | -OCH₂- |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Trifluoromethyl | ~ -74 | Triplet (t) | -CF₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Infuse the sample solution into an ESI-MS system.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range of m/z 50-500.
-
Common mobile phases include a mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 206.04 | Protonated Molecule |
| [M+Na]⁺ | 228.02 | Sodium Adduct |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[2]
Experimental Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2850, ~2750 | Medium-Weak | C-H Stretch | Aldehyde (-CHO) |
| ~1705 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1470 | Medium | C=C / C=N Stretch | Pyridine Ring |
| ~1350-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~1280 | Strong | C-O-C Stretch (Aryl Ether) | Ether linkage |
| ~840 | Medium | C-H Out-of-plane Bend | Substituted Pyridine |
Chromatographic Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of non-volatile organic compounds.[4][5] This method separates the target compound from impurities.
Experimental Protocol:
-
System: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of water/acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Data Analysis: The purity of the sample is calculated based on the relative peak area of the main component in the chromatogram. The result is typically expressed as an area percentage.
Integrated Analytical Workflow
A systematic workflow ensures that each batch of this compound is analyzed consistently and comprehensively, integrating data from all techniques to confirm its identity and quality.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and FTIR spectroscopy confirms the compound's chemical identity and structure, while the RP-HPLC method accurately determines its purity. Adherence to these protocols will ensure the high quality and reliability of this important chemical intermediate for its intended applications in research and development.
References
- 1. This compound , 98% , 159981-19-8 - CookeChem [cookechem.com]
- 2. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 3. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods have been compiled from established chemical synthesis and purification literature to ensure high purity and recovery of the target compound.
Introduction
This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. Common impurities in the crude product may include unreacted starting materials, byproducts from the synthetic route, and residual solvents. The purification strategies outlined below—recrystallization and flash column chromatography—are designed to effectively remove these impurities.
Data Presentation
The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of expected outcomes based on the chosen technique.
| Purification Technique | Typical Purity | Expected Recovery Rate | Key Considerations |
| Recrystallization | >99% | 50-85% | Excellent for obtaining highly pure crystalline material. Yield is dependent on the selection of an appropriate solvent system and careful execution to minimize loss in the mother liquor. |
| Flash Column Chromatography | >98% | 70-90% | Effective for removing a wide range of impurities, including those with similar polarity to the product. Can be optimized for speed and efficiency. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a robust method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Heptane or Hexane
-
Ethyl Acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to determine the optimal solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.
-
Promising solvent systems for aromatic aldehydes include ethanol/water and ethyl acetate/heptane (or hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).
-
Gently heat the mixture with stirring until the solid dissolves completely. If using a two-solvent system, add the primary solvent until the solid dissolves at an elevated temperature.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
If using a two-solvent system, add the second solvent (e.g., water or heptane) dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the primary solvent to redissolve the initial precipitate.
-
Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane (or Hexane)
-
Ethyl Acetate
-
Glass chromatography column
-
Air or nitrogen source for pressure
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Develop a suitable mobile phase for the separation using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point is a mixture of heptane (or hexane) and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the chromatography column with the slurry, ensuring an even and compact bed. Avoid trapping air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 95:5 heptane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. The polarity is increased by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Signaling Pathway of Aldehyde in Biological Systems (Illustrative Example)
While not directly related to purification, understanding the potential biological roles of aldehyde-containing molecules is crucial in drug development. The diagram below illustrates a generalized signaling pathway where an aldehyde-containing drug might interact.
Caption: Illustrative signaling pathway involving a hypothetical aldehyde-containing drug.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
A1: The most common and efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves reacting a 6-halonicotinaldehyde (commonly 6-chloronicotinaldehyde) with 2,2,2-trifluoroethanol in the presence of a suitable base and a polar aprotic solvent.
Q2: What is the mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction in this synthesis?
A2: In the SNAr mechanism, the trifluoroethoxide ion, formed by the deprotonation of 2,2,2-trifluoroethanol by a base, acts as a nucleophile. It attacks the electron-deficient carbon atom attached to the halogen on the pyridine ring. This addition temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the halide ion, yielding the final product, this compound. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this nucleophilic attack.
Q3: Why is a base necessary for this reaction?
A3: A base is crucial for deprotonating the 2,2,2-trifluoroethanol to generate the nucleophilic trifluoroethoxide anion. The choice of base is important to ensure it is strong enough to deprotonate the alcohol but not so strong as to cause unwanted side reactions.
Q4: What are some potential side reactions to be aware of during the synthesis?
A4: Potential side reactions include the reaction of the trifluoroethoxide with the aldehyde group, although this is generally less favorable than the SNAr reaction at the halogen-bearing carbon. If the starting 6-halonicotinaldehyde is impure, these impurities can lead to the formation of other byproducts. Under harsh basic conditions, the aldehyde group itself could potentially undergo reactions like a Cannizzaro reaction if it has no α-hydrogens.
Q5: Which solvents are recommended for this synthesis?
A5: Polar aprotic solvents are generally the best choice for SNAr reactions as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate. Suitable solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time. |
| Insufficient reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, carefully monitoring for any signs of product decomposition. | |
| Poor solvent choice | The solvent may not be effectively stabilizing the reaction intermediate. Consider switching to a higher-boiling polar aprotic solvent like DMSO or NMP. Ensure the solvent is anhydrous. | |
| Degraded starting materials | Verify the purity of the 6-halonicotinaldehyde and 2,2,2-trifluoroethanol. Aldehydes can oxidize over time, and alcohols can absorb water. Use fresh or purified reagents. | |
| Inappropriate base | The base may not be strong enough to efficiently deprotonate the 2,2,2-trifluoroethanol. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | |
| Multiple Spots on TLC (Impure Product) | Side product formation | Optimize the reaction temperature to favor the desired SNAr reaction over potential side reactions. Consider adding the base portion-wise to control the reaction rate and temperature. |
| Impure starting materials | Analyze the purity of your starting materials (6-halonicotinaldehyde and 2,2,2-trifluoroethanol) by techniques like NMR or GC-MS. Purify them if necessary before starting the reaction. | |
| Difficulty in Product Purification | Co-elution of impurities | If using column chromatography, try a different solvent system with varying polarity to improve separation. Consider alternative purification techniques like recrystallization or preparative HPLC. |
| Residual starting materials | If the reaction did not go to completion, unreacted starting materials can complicate purification. Optimize the reaction conditions to drive the reaction to completion. |
Experimental Protocols
General Protocol for the Synthesis of this compound via SNAr
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific setup.
Materials:
-
6-Chloronicotinaldehyde
-
2,2,2-Trifluoroethanol
-
Sodium Hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
If using NaH, carefully add the required amount (typically 1.1-1.5 equivalents) to the DMF and cool the mixture in an ice bath.
-
Slowly add 2,2,2-trifluoroethanol (1.1-1.5 equivalents) to the suspension of NaH in DMF. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium trifluoroethoxide.
-
If using K₂CO₃, add the base (2-3 equivalents) and 2,2,2-trifluoroethanol (1.5-2 equivalents) to the DMF.
-
Add 6-chloronicotinaldehyde (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis of this compound.
common side reactions in the synthesis of substituted nicotinaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted nicotinaldehydes. It is intended for researchers, scientists, and professionals in drug development.
General Troubleshooting
Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the first things I should check?
A1: Low yields and product mixtures in organic synthesis can stem from several factors. Systematically review the following:
-
Purity of Starting Materials: Impurities in your reagents or starting materials can introduce competing reactions. Ensure all chemicals are of the appropriate purity and use freshly distilled solvents when necessary.
-
Reaction Conditions: Temperature, reaction time, and atmosphere are critical. Ensure the reaction is being conducted at the optimal temperature and for the recommended duration. For air- or moisture-sensitive reactions, confirm that anhydrous solvents are used and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. Double-check your calculations and measurements.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. However, the electron-deficient nature of the pyridine ring can present challenges.[1][2]
Troubleshooting Guide: Vilsmeier-Haack Reaction
Q2: My Vilsmeier-Haack formylation of a substituted pyridine is not proceeding, and I am recovering my starting material. What could be the issue?
A2: The low reactivity of the pyridine ring towards electrophilic substitution is a likely cause. Consider the following:
-
Insufficient Activation: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[3] The reaction works best with electron-rich pyridines. If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy. If you are running the reaction at low temperatures, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary. However, be cautious as excessive heat can lead to decomposition.
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. Ensure you are using an adequate excess of the reagent.
Q3: I am observing decomposition of my starting material or the formation of a tar-like substance.
A3: This often indicates that the reaction conditions are too harsh.
-
Excessive Heat: High temperatures can lead to the degradation of sensitive substrates. Try running the reaction at a lower temperature for a longer period.
-
Reagent Ratio: An overly large excess of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) can create a highly acidic and reactive environment, leading to decomposition. A typical ratio is around 1.1 to 1.5 equivalents of POCl₃ to the substrate, with DMF used as the solvent.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxypyridine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Dissolve 2-methoxypyridine (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Diagram: Troubleshooting Vilsmeier-Haack Reactions
Oxidation of Hydroxymethylpyridines
The oxidation of a primary alcohol on the pyridine ring is a direct route to the corresponding nicotinaldehyde. A common challenge is preventing over-oxidation to the carboxylic acid.
Troubleshooting Guide: Oxidation Reactions
Q4: My oxidation of a hydroxymethylpyridine with Pyridinium Chlorochromate (PCC) is producing the corresponding nicotinic acid as a major byproduct. How can I prevent this?
A4: Over-oxidation to the carboxylic acid is a common side reaction, especially if water is present.[4][5]
-
Anhydrous Conditions: Ensure that your solvent (typically dichloromethane) is strictly anhydrous and that the reaction is protected from atmospheric moisture. The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.[4]
-
Buffered Conditions: PCC is acidic, which can sometimes promote side reactions. Adding a buffer such as sodium acetate can help to maintain a neutral pH.[6]
-
Alternative Reagents: Consider using alternative, milder oxidation reagents that are less prone to over-oxidation, such as the Swern oxidation or Dess-Martin periodinane (DMP).
Q5: The workup of my PCC oxidation is difficult due to the formation of a thick, tarry residue.
A5: The chromium byproducts of the reaction can form a viscous residue that complicates product isolation.
-
Adsorbent: Co-adsorbing the PCC onto an inert support like silica gel or Celite before the reaction can simplify the workup. The solid-supported reagent can then be filtered off after the reaction, leaving a cleaner solution of the product.[6]
Quantitative Data: Oxidation of 3-Pyridinemethanol
| Oxidizing Agent | Solvent | Temperature (°C) | Yield of 3-Nicotinaldehyde (%) | Yield of 3-Nicotinic Acid (%) | Reference |
| CrO₃/H₂SO₄ | Acetone/Water | 0-10 | ~50 | ~20 | [7] |
| PCC | CH₂Cl₂ | 25 | >90 | <5 (anhydrous) | [5][8] |
| Swern Oxidation | CH₂Cl₂ | -78 to RT | ~92 | Not reported | [9] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate.
Experimental Protocol: Swern Oxidation of (2-Chloropyridin-3-yl)methanol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.
-
DMSO Addition: In a separate flask, dissolve anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM and add it dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve (2-chloropyridin-3-yl)methanol (1 equivalent) in anhydrous DCM and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for another 30 minutes.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude aldehyde by column chromatography.[9][10]
Reduction of Nicotinic Acid Derivatives
The reduction of nicotinic acids, esters, or amides to the corresponding aldehyde requires careful control to prevent over-reduction to the alcohol.
Troubleshooting Guide: Reduction Reactions
Q6: My reduction of a nicotinic acid ester with a hydride reagent (e.g., DIBAL-H) is yielding the corresponding hydroxymethylpyridine (alcohol) as the major product.
A6: Over-reduction is a common problem with powerful hydride reagents.
-
Temperature Control: It is crucial to maintain a low temperature (typically -78 °C) throughout the reaction and quenching steps.[11] At higher temperatures, the initially formed aldehyde is rapidly reduced to the alcohol.
-
Stoichiometry: Use only one equivalent of the hydride reagent. An excess will lead to over-reduction.[11]
-
Alternative Reagents: Consider using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is known for reducing acid chlorides to aldehydes with minimal over-reduction.[12][13][14]
Quantitative Data: Reduction of Ethyl Nicotinate
| Reducing Agent | Solvent | Temperature (°C) | Yield of Nicotinaldehyde (%) | Yield of 3-Pyridylcarbinol (%) |
| DIBAL-H (1 eq.) | Toluene | -78 | ~70-80 | ~10-20 |
| DIBAL-H (2 eq.) | Toluene | -78 to 0 | Low | >80 |
| LiAlH(OEt)₃ | THF | 0 | ~85 | <10 |
Note: Yields are illustrative and depend on precise conditions.
Experimental Protocol: Reduction of Ethyl Nicotinate with DIBAL-H
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl nicotinate (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Slowly add a solution of DIBAL-H in toluene (1.0 M, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Extraction: Combine the filtrate and washings, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Signaling Pathway: DIBAL-H Reduction of an Ester
Suzuki Cross-Coupling
For the synthesis of aryl-substituted nicotinaldehydes, the Suzuki cross-coupling reaction is a powerful tool. Common side reactions include homocoupling and dehalogenation.
Troubleshooting Guide: Suzuki Coupling
Q7: My Suzuki coupling reaction is producing a significant amount of homocoupled boronic acid byproduct (a biaryl). How can I minimize this?
A7: Homocoupling is often promoted by the presence of oxygen.[15]
-
Degassing: Ensure that your solvent is thoroughly degassed before use, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Catalyst Pre-activation: The active Pd(0) catalyst can be oxidized to Pd(II) by oxygen, which can promote homocoupling. Using a pre-formed Pd(0) catalyst or ensuring efficient in situ reduction of a Pd(II) precursor can help.
Q8: I am observing dehalogenation of my halopyridine starting material.
A8: Dehalogenation is a common side reaction where the halogen on the pyridine ring is replaced by a hydrogen atom.
-
Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Weaker bases and aprotic solvents may reduce the extent of this side reaction.
-
Ligand Choice: The phosphine ligand used can affect the stability of the organopalladium intermediates and influence the relative rates of the desired cross-coupling versus dehalogenation. Experimenting with different ligands (e.g., SPhos, XPhos) may be beneficial.
Experimental Protocol: Suzuki Coupling of 2-Chloro-3-formylpyridine
-
Reaction Setup: In a Schlenk flask, combine 2-chloro-3-formylpyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Catalyst: Add degassed 1,4-dioxane and water (4:1 mixture). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Directed Ortho-Metalation (DoM)
DoM allows for the regioselective functionalization of pyridines ortho to a directing group. A key challenge is avoiding nucleophilic addition of the organolithium reagent.
Troubleshooting Guide: Directed Ortho-Metalation
Q9: When attempting to lithiate a substituted pyridine with n-butyllithium (n-BuLi), I am getting a complex mixture, likely from nucleophilic addition.
A9: n-BuLi is a strong nucleophile and can add to the electron-deficient pyridine ring, especially at the 2- and 4-positions.
-
Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are strong enough to deprotonate the ring but are too bulky to readily add as nucleophiles.[16]
-
Low Temperature: Perform the lithiation at a very low temperature (-78 °C) to disfavor nucleophilic addition.
Experimental Protocol: DoM of 2-Chloropyridine
-
LDA Preparation: In a flame-dried flask under argon, prepare a solution of LDA by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.
-
Lithiation: To this LDA solution, add a solution of 2-chloropyridine (1 equivalent) in anhydrous THF dropwise at -78 °C. Stir for 1-2 hours at this temperature.
-
Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, concentrate, and purify by column chromatography to yield 2-chloro-3-formylpyridine.[17]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 13. Reduction of acid chlorides and esters [ns1.almerja.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sonogashira Coupling for Electron-Deficient Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Sonogashira coupling of electron-deficient pyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Sonogashira coupling of electron-deficient pyridines, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is my Sonogashira reaction with an electron-deficient pyridine failing or giving a very low yield?
Answer: Low yields in Sonogashira couplings involving electron-deficient pyridines are common and can stem from several factors. The primary challenge is that the electron-withdrawing nature of the pyridine ring can make the aryl halide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[1] Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.
Troubleshooting Steps:
-
Increase Reaction Temperature: Oxidative addition is often the rate-limiting step, especially with less reactive aryl bromides or chlorides.[2] Increasing the temperature, sometimes up to 100-150°C in a sealed vessel, can significantly improve yields.[2][3]
-
Evaluate Catalyst and Ligand:
-
Catalyst Loading: For difficult couplings, increasing the palladium catalyst loading to 5-10 mol% might be necessary.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the reaction. Ligands like XPhos or P(t-Bu)3 are often effective for challenging substrates, including aryl chlorides.[1][5] For copper-free systems, specific ligands like cataCXium A have been shown to be effective.[6]
-
-
Check Base and Solvent:
-
Base: A strong, non-coordinating base is often preferred. While triethylamine (TEA) is common, stronger bases like diisopropylamine (DIPA), DBU, or inorganic bases like K₃PO₄ or Cs₂CO₃ may be more effective, especially in copper-free systems.[6][7]
-
Solvent: The choice of solvent is critical. While THF and DMF are common, they can be strongly coordinating and may require higher temperatures.[2] A 1:1 mixture of dioxane and an amine base (like Et3N) can also be an effective solvent system.[2]
-
-
Ensure Anhydrous and Anaerobic Conditions: Although some modern protocols work in water, the classic Sonogashira reaction is sensitive to oxygen and moisture.[8][9] Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling).[10] Ensure all solvents are dry and the reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[4]
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
Answer: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[10]
Solutions:
-
Rigorous Degassing: The most crucial step is to eliminate oxygen from the reaction mixture. Use a robust degassing method like multiple freeze-pump-thaw cycles.[4] Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is essential.
-
Switch to Copper-Free Conditions: The copper(I) co-catalyst is a primary contributor to Glaser coupling.[11] Switching to a copper-free protocol can significantly reduce or eliminate this side product. These reactions often require a different set of ligands and stronger bases (e.g., cesium carbonate).[6][11]
-
Control Catalyst Concentration: High concentrations of the catalyst can sometimes favor homocoupling. While challenging substrates may need higher catalyst loading for the main reaction, finding an optimal balance is key.
-
Use a Diluted Hydrogen Atmosphere: One study found that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to minimal levels (~2%).
Question: My reaction mixture turns black and a precipitate forms. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is typically palladium black, which results from the decomposition of the palladium catalyst. This reduces the amount of active catalyst in the solution, often halting the reaction.
Causes and Preventions:
-
High Temperature: While higher temperatures can promote the reaction, excessive heat can also accelerate catalyst decomposition. Find the minimum temperature required for the reaction to proceed efficiently.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some researchers have anecdotally found that THF is more likely to cause this issue than other solvents like DMF or using the amine base as the solvent.[4]
-
Ligand Dissociation: The phosphine ligand stabilizes the palladium(0) species. If the ligand dissociates, the unprotected palladium can aggregate and precipitate. Ensure you are using a sufficient amount of a strongly binding, stabilizing ligand. Bulky, electron-rich ligands are often more effective at preventing decomposition.[1]
-
Impurities: Impurities in reagents or solvents can sometimes contribute to catalyst decomposition. Using high-purity reagents and properly dried/distilled solvents can help.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for electron-deficient pyridines?
A1: There is no single "best" combination, as the optimal choice depends on the specific pyridine substrate and the alkyne. However, for challenging electron-deficient systems, catalysts with bulky and electron-rich phosphine ligands are generally recommended. Combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, SPhos, or P(t-Bu)₃ often give good results, particularly for less reactive aryl chlorides and bromides.[1][5] For copper-free systems at room temperature, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has proven effective.[6]
Q2: Should I use a copper co-catalyst for my reaction with an electron-deficient pyridine?
A2: The use of a copper(I) co-catalyst (like CuI) is the classic Sonogashira protocol and often increases the reaction rate, allowing for milder conditions.[9] However, it is the primary cause of the unwanted alkyne homocoupling side reaction.[10]
-
Use Copper if: You are struggling with a very unreactive substrate and have optimized other parameters without success. Be prepared to rigorously exclude oxygen.
-
Avoid Copper if: Homocoupling is a major issue, or if your product is sensitive to copper. Copper-free protocols are generally cleaner but may require higher temperatures, stronger bases, or more specialized ligands.[11]
Q3: What are the optimal base and solvent conditions?
A3: The optimal conditions are highly substrate-dependent.
-
Bases: For standard copper-catalyzed reactions, amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, often used as a co-solvent.[2] For copper-free reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently more effective.[6][7]
-
Solvents: Common solvents include DMF, THF, dioxane, and acetonitrile.[2] For air-sensitive reactions, using the amine base itself as the solvent (e.g., neat Et₃N) can be a good strategy.[4] Some modern "green" protocols have also been developed that work in water.[12]
Q4: My pyridine substrate has other functional groups. Will the Sonogashira reaction tolerate them?
A4: The Sonogashira coupling is known for its excellent functional group tolerance.[7] It can be successfully performed in the presence of esters, ketones, nitriles, nitro groups, and even unprotected hydroxyl and amino groups, making it highly valuable in complex molecule synthesis.[13]
Key Parameter Optimization Data
The following tables summarize quantitative data on the effect of various reaction parameters on the Sonogashira coupling of halo-pyridines and related electron-deficient substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Conditions | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2) | cataCXium A (4) | Cs₂CO₃, 2-MeTHF, RT, 48h | 65 | [6] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5), DMF, 100°C, 3h | 89 | [14] |
| 4-Chlorobenzonitrile | Phenylacetylene | Na₂PdCl₄ | P(t-Bu)₃ | CuI, DMSO, 100°C | High | [5] |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP, DMSO, RT, 2-4h | 92 | [13] |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | NCP pincer palladacycle | K₃PO₄ | DMF | 150 | High | [3] |
| 4-Iodotoluene | Phenylacetylene | NCP pincer palladacycle | DABCO | DMF | 150 | Moderate | [3] |
| 4-Iodotoluene | Phenylacetylene | NCP pincer palladacycle | K₃PO₄ | Dioxane | 150 | Moderate | [3] |
| Aryl Bromides | Phenylacetylene | Ni(acac)₂/CuI/(Ph₂P)₂py | Et₃N | DMF | 100 | Good-Excellent | [15] |
| Aryl Iodides | Phenylacetylene | Co-complex | K₂CO₃ | DMF | RT (Visible Light) | Moderate-Excellent | [16] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Electron-Deficient Bromopyridine [14]
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add dry, degassed solvent (e.g., DMF, 2.0 mL) via syringe and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add the bromopyridine derivative (1.0 eq, 0.5 mmol), the terminal alkyne (1.2 eq, 0.6 mmol), and the amine base (e.g., Et₃N, 3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Electron-Deficient Bromopyridine [6]
-
Preparation: In an oven-dried vial, combine the palladium precursor (e.g., Pd(CH₃CN)₂Cl₂, 2 mol%), the ligand (e.g., cataCXium A, 4 mol%), the bromopyridine (1.0 eq, 0.1 mmol), and the base (e.g., Cs₂CO₃, 1 eq per halide).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add the dry, degassed solvent (e.g., 2-methyltetrahydrofuran, 5 mL) followed by the terminal alkyne (1.5 eq per halide).
-
Reaction: Stir the mixture vigorously at room temperature for the required time (e.g., 48 hours). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography.
Visual Guides
The following diagrams illustrate key workflows and relationships in the Sonogashira coupling process.
Caption: Troubleshooting workflow for a low-yielding Sonogashira reaction.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the technical support center for the purification of fluorinated pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique compounds. Fluorination can significantly alter a molecule's physicochemical properties, such as polarity, volatility, and intermolecular interactions, often requiring specialized purification strategies.[1][2] This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why does adding fluorine to a pyridine ring make purification so different from its non-fluorinated analog?
A1: The introduction of highly electronegative fluorine atoms significantly alters the molecule's properties:
-
Polarity and Elution Behavior : Fluorination can drastically change a molecule's polarity.[3] While a single fluorine atom might slightly increase polarity, polyfluorination often increases the hydrophobic surface area, leading to unexpected elution behavior in both normal-phase and reverse-phase chromatography.[1]
-
Acidity/Basicity : The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, making it less basic.[4] This change affects its solubility in acidic aqueous solutions and its interaction with silica gel.
-
Volatility : Fluorinated compounds are often more volatile than their non-fluorinated counterparts, which can lead to sample loss during solvent evaporation under reduced pressure.
-
Intermolecular Interactions : Fluorinated compounds can engage in unique fluorous-fluorous interactions, which can be leveraged in specialized purification techniques like fluorous solid-phase extraction (F-SPE).[4]
Q2: How can I effectively remove residual pyridine used as a solvent or reagent from my reaction mixture?
A2: Residual pyridine is a common impurity that can often be removed during the aqueous workup.
-
Acidic Wash : Washing the organic layer with a dilute acidic solution (e.g., 1N HCl) protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[5] This method is only suitable for target compounds that are stable in acidic conditions.
-
Copper Sulfate Wash : For acid-sensitive compounds, washing with a 10% aqueous copper sulfate solution is an effective alternative. Pyridine forms a complex with copper, and this complex is removed in the aqueous layer.[5]
-
Azeotropic Removal : Traces of pyridine can be removed by repeatedly concentrating the sample from a solvent like toluene or heptane, which forms a lower-boiling azeotrope with pyridine.[5][6]
Q3: My fluorinated pyridine is an oil and will not crystallize. What can I do?
A3: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the crystallization solution. Several techniques can be attempted:
-
Solvent System Adjustment : The solution may be too concentrated; try using more solvent.[4] Experiment with different solvent systems, such as a good solvent paired with a miscible "anti-solvent" to slowly induce precipitation.
-
Slow Cooling : Cool the solution very slowly to encourage ordered crystal lattice formation instead of amorphous oiling.
-
Scratching : Use a glass rod to scratch the inside surface of the flask at the solution line. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding : If you have a tiny amount of solid material, add a "seed" crystal to the supersaturated solution to initiate crystallization.[7]
-
Purification Prior to Crystallization : Impurities often inhibit crystallization. Purifying the oil by another method, such as flash chromatography or preparative HPLC, may yield a product that crystallizes more readily.[4]
Troubleshooting Purification Methods
General Troubleshooting Workflow
The first step in troubleshooting is to identify the nature of the impurity and the properties of the target compound. This workflow provides a general decision-making framework.
Caption: General troubleshooting workflow for fluorinated pyridine purification.
Flash Column Chromatography
Q: My fluorinated pyridine co-elutes with an impurity on silica gel. How can I improve separation?
A: Co-elution occurs when compounds have very similar polarities.
-
Optimize the Solvent System : The choice of eluent is critical.[3] Try systems with different selectivities. For example, if a hexane/ethyl acetate system fails, try dichloromethane/methanol or toluene/acetone. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can sometimes improve peak shape and separation.
-
Change the Stationary Phase : If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. For highly fluorinated compounds, a reverse-phase column (like C18) may provide better separation.
-
Use a Longer Column : Increasing the column length provides more theoretical plates and can improve the separation of closely eluting compounds.
Table 1: Example Solvent Systems for Flash Chromatography of a Hypothetical Fluorinated Pyridine
| Solvent System (v/v) | Co-solvent | Polarity | Observations |
| 90:10 Hexane/Ethyl Acetate | Ethyl Acetate | Low | Product Rf = 0.4, Impurity Rf = 0.45. Poor separation. |
| 80:20 Hexane/Ethyl Acetate | Ethyl Acetate | Medium | Product Rf = 0.25, Impurity Rf = 0.3. Still poor separation. |
| 95:5 Dichloromethane/Methanol | Methanol | Medium-High | Product Rf = 0.3, Impurity Rf = 0.5. Improved separation. |
| 98:2 Toluene/Acetone | Acetone | Low | Product Rf = 0.35, Impurity Rf = 0.25. Good separation achieved. |
Preparative HPLC
Q: My HPLC purification is giving poor peak shape (fronting or tailing). What is the cause?
A: Poor peak shape in preparative HPLC is often due to overloading or solvent effects.[4]
-
Peak Tailing : This is often seen with basic compounds like pyridines on silica-based columns. It can be caused by strong interactions with acidic silanol groups. Solution : Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the pyridine and reduce tailing. Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can also help.[4]
-
Peak Fronting : This is a classic sign of column overload or poor sample solubility in the mobile phase.[4] Solution : Reduce the injection volume or the sample concentration.[4] Ensure your sample is fully dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase.[4]
Q: I can't separate two regioisomers of my fluorinated pyridine by HPLC. What should I try?
A: Separating regioisomers is a significant challenge because they often have very similar physicochemical properties.[2]
-
Optimize Selectivity : Small changes in the mobile phase can have a large impact on selectivity. If using methanol as the organic modifier, try switching to acetonitrile, or vice-versa. Their different properties (methanol is protic, acetonitrile is aprotic) can alter interactions with the stationary phase and improve separation.
-
Change Stationary Phase : A standard C18 column may not be sufficient. Consider a phenyl-hexyl column, which offers different (pi-pi) interactions, or a specialized pentafluorophenyl (PFP) column designed to provide enhanced selectivity for fluorinated molecules.
-
Adjust Temperature : Lowering or raising the column temperature can sometimes improve resolution by altering the separation kinetics.
Experimental Protocols
Protocol 1: Removal of Residual Pyridine with Copper (II) Sulfate
This protocol is suitable for acid-sensitive compounds.
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction : Transfer the organic solution to a separatory funnel.
-
Wash : Add an equal volume of a 10% aqueous solution of copper (II) sulfate (CuSO₄). The aqueous layer will typically turn a deep blue or violet color as it forms a complex with the pyridine.[5]
-
Separation : Shake the funnel vigorously and allow the layers to separate. Drain the aqueous (bottom) layer.
-
Repeat : Repeat the wash with fresh CuSO₄ solution until the aqueous layer no longer changes color significantly.
-
Final Washes : Wash the organic layer with water and then with a saturated brine solution to remove residual copper salts and water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pyridine-free product.
Protocol 2: General Flash Column Chromatography on Silica Gel
-
TLC Analysis : Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing : Pack a glass column with silica gel using the chosen eluent (slurry packing method). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Dry loading is preferred for samples with poor solubility in the eluent.
-
Elution : Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Maintain a constant flow rate.
-
Fraction Collection : Collect fractions in test tubes or vials. Monitor the elution of the compounds using TLC analysis of the collected fractions.
-
Combine and Concentrate : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is for obtaining high-purity crystalline solids.
-
Solvent Selection : Choose a solvent in which the fluorinated pyridine is soluble at high temperatures but poorly soluble at room temperature or below. This often requires screening several solvents or solvent mixtures.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound. Use boiling chips or a stir bar to ensure smooth boiling.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling : Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process. For further crystal formation, the flask can be placed in an ice bath or refrigerator.
-
Crystal Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying : Dry the crystals under vacuum to remove all traces of solvent.
Logical Relationships and Workflows
Method Selection Logic
The choice of purification method depends heavily on the scale of the experiment and the nature of the impurities.
Caption: Decision logic for selecting a primary purification technique.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. labcompare.com [labcompare.com]
preventing decomposition of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the handling, storage, and use of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent decomposition?
A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and the known sensitivity of aromatic aldehydes, the following storage conditions are advised:
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent oxidation of the aldehyde functional group.
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Temperature: Refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles.
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Light: Protect from light to prevent potential photodegradation. Store in an amber vial or in a dark location.
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Container: Use a tightly sealed container to prevent moisture and air from entering.
Q2: I've noticed a color change in my sample of this compound. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, is often an indicator of decomposition. The most probable cause is the oxidation of the aldehyde group to the corresponding carboxylic acid (6-(2,2,2-Trifluoroethoxy)nicotinic acid). This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q3: My reaction yield is lower than expected when using this compound. What are the potential reasons related to the starting material?
A3: Lower than expected yields can be attributed to the degradation of the starting material. Before starting your experiment, ensure the purity of the aldehyde. If the compound has been stored improperly, a significant portion may have decomposed. Consider the following:
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Purity Check: If possible, check the purity of your starting material by an appropriate analytical method (e.g., NMR, LC-MS) before use.
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Reaction Conditions: Aromatic aldehydes can be sensitive to strong oxidizing agents and certain nucleophiles. Ensure your reaction conditions are compatible with the aldehyde functionality.
Q4: Is the trifluoroethoxy group stable under typical reaction conditions?
A4: The 2,2,2-trifluoroethoxy group is generally considered to be more stable to hydrolysis than corresponding chloro-substituents on heteroaromatic rings. However, its stability can be compromised under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to conduct reactions under mild conditions whenever possible.
Troubleshooting Guide
This guide addresses specific problems you might encounter and provides systematic steps to identify and resolve the issue.
Problem 1: Compound Degradation Observed During Storage
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Symptom: The compound has changed color, or analytical data (e.g., NMR) shows the presence of impurities, most notably the corresponding carboxylic acid.
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Root Cause Analysis:
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Improper Storage Atmosphere: Exposure to air is a primary cause of oxidation.
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Elevated Storage Temperature: Storage at room temperature or higher accelerates degradation.
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Exposure to Light: Photochemical reactions can contribute to decomposition.
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Solution Workflow:
Caption: Troubleshooting workflow for compound degradation during storage.
Problem 2: Inconsistent or Poor Results in Reactions
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Symptom: Difficulty in reproducing reaction outcomes, or consistently low yields.
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Root Cause Analysis:
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Starting Material Purity: The presence of the oxidized carboxylic acid impurity can interfere with the reaction.
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Reaction Condition Incompatibility: The reaction conditions (e.g., pH, temperature, reagents) may be causing decomposition of the aldehyde.
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-
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Light Exposure | Protect from light | Avoids potential photodegradation. |
| pH in Reactions | Near-neutral to slightly acidic | Aromatic aldehydes can be unstable in strongly acidic or basic conditions. |
| Incompatible Reagents | Strong oxidizing agents | Will readily oxidize the aldehyde group. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
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Upon receipt, immediately place the sealed container of this compound in a refrigerator at 2-8°C.
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For long-term storage, if the compound is not already under an inert atmosphere, carefully flush the vial with dry nitrogen or argon before sealing. Parafilm can be used to further secure the seal.
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Store the vial in a dark location or wrap it in aluminum foil to protect it from light.
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When taking a sample, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
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After taking the required amount, re-flush the vial with an inert gas before sealing and returning to the refrigerator.
Protocol 2: General Handling for Reactions
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Use this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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When setting up a reaction, if possible, use solvents that have been de-gassed to remove dissolved oxygen.
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If the reaction is sensitive to air, perform the reaction under an inert atmosphere (nitrogen or argon).
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Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
Potential Decomposition Pathways
The primary decomposition pathway of concern for this compound is the oxidation of the aldehyde group to a carboxylic acid. Other potential, though less common, degradation routes could involve the hydrolysis of the trifluoroethoxy group under harsh conditions.
Caption: Potential decomposition pathways for this compound.
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in scaling up this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol in the presence of a base.
Q2: Why is a base necessary for this reaction?
A2: A base is required to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide anion. This anion is a much stronger nucleophile than the neutral alcohol and is necessary to attack the electron-deficient pyridine ring and displace the chloride.
Q3: What are some suitable bases and solvents for this synthesis?
A3: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The choice of base can influence reaction time and temperature. Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the 6-chloronicotinaldehyde spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding.
Q5: What are the primary impurities I should expect?
A5: The most common impurities are unreacted 6-chloronicotinaldehyde and the corresponding carboxylic acid formed by oxidation of the aldehyde. The presence of residual base and solvent are also possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of 2,2,2-trifluoroethanol. 2. Insufficient reaction temperature or time. 3. Deactivated 6-chloronicotinaldehyde. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled. 2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 3. Check the purity of the starting material. |
| Formation of a Significant Amount of Byproduct (Carboxylic Acid) | Oxidation of the aldehyde functional group. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use freshly distilled, anhydrous solvents. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient amount of base or 2,2,2-trifluoroethanol. 2. Reaction has not reached completion. | 1. Use a slight excess of the base and 2,2,2-trifluoroethanol (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time and/or temperature and continue to monitor by TLC. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product co-elutes with impurities during column chromatography. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Adjust the solvent polarity for column chromatography. A gradient elution from low to high polarity may be necessary. Consider using a different stationary phase like alumina if silica gel is problematic.[1][2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound on a laboratory scale.
Materials:
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6-Chloronicotinaldehyde
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2,2,2-Trifluoroethanol
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Sodium Hydride (60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Septa
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Nitrogen or argon gas inlet
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Syringes
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Ice bath
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Heating mantle with temperature controller
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Rotary evaporator
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Separatory funnel
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Glassware for column chromatography
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-chloronicotinaldehyde (1.0 eq).
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Solvent Addition: Add anhydrous DMF via syringe.
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Addition of Alcohol: Add 2,2,2-trifluoroethanol (1.2 eq) to the solution and stir.
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Base Addition: Cool the mixture in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-80 °C.
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Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 6-Chloronicotinaldehyde |
| Reagent | 2,2,2-Trifluoroethanol |
| Base | Sodium Hydride (60% dispersion) |
| Solvent | Anhydrous DMF |
| Stoichiometry (Starting Material:Reagent:Base) | 1 : 1.2 : 1.2 |
| Temperature | 60-80 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
Table 2: Troubleshooting Guide - Quantitative Parameters
| Issue | Parameter to Adjust | Recommended Range |
| Incomplete Reaction | Temperature | 80-100 °C |
| Reaction Time | 4-8 hours | |
| Equivalents of Base/Alcohol | 1.5 equivalents | |
| Low Yield | Purification Solvent System (Hexane:EtOAc) | Gradient from 10:1 to 3:1 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the nucleophilic aromatic substitution of 6-chloronicotinaldehyde with 2,2,2-trifluoroethanol.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can arise from several factors. A primary cause is often incomplete deprotonation of the 2,2,2-trifluoroethanol. Due to the electron-withdrawing nature of the trifluoromethyl group, this alcohol is more acidic than simple alcohols, but a strong base is still crucial for complete formation of the alkoxide.
Another significant factor can be the presence of residual water in the reaction mixture. Water can quench the strong base (e.g., sodium hydride) and react with the starting material, 6-chloronicotinaldehyde, leading to the formation of byproducts.
Finally, suboptimal reaction temperature or time can lead to an incomplete reaction. The nucleophilic aromatic substitution on an electron-rich pyridine ring can be sluggish and may require elevated temperatures and sufficient time to proceed to completion.
Troubleshooting Steps:
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Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents.
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Use a sufficiently strong base: Sodium hydride (NaH) is a common and effective choice. Ensure it is fresh and handled under an inert atmosphere.
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Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. A temperature range of 80-100 °C is a good starting point.
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Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
Q2: I am observing a significant amount of unreacted 6-chloronicotinaldehyde in my crude product. What should I do?
A2: The presence of unreacted starting material indicates an incomplete reaction. This could be due to several reasons:
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Insufficient base: An inadequate amount of base will result in incomplete formation of the trifluoroethoxide nucleophile.
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Insufficient 2,2,2-trifluoroethanol: Using a stoichiometric or sub-stoichiometric amount of the alcohol can lead to an incomplete reaction.
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Short reaction time: The reaction may simply not have been allowed to run to completion.
Troubleshooting Steps:
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Increase the equivalents of base and alcohol: Use a slight excess of both sodium hydride (e.g., 1.2-1.5 equivalents) and 2,2,2-trifluoroethanol (e.g., 1.2-1.5 equivalents).
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Extend the reaction time: Continue to monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.
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Increase the reaction temperature: If extending the time is not effective, a moderate increase in temperature may be necessary.
Q3: My final product is difficult to purify, and I suspect the presence of 6-hydroxynicotinaldehyde. How can I confirm its presence and remove it?
A3: The formation of 6-hydroxynicotinaldehyde is a common issue if there is moisture in the reaction. The hydroxide ions generated from the reaction of the base with water can act as a nucleophile, attacking the 6-chloronicotinaldehyde.
Identification and Removal:
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Identification: 6-Hydroxynicotinaldehyde can be identified by HPLC, where it will have a different retention time than the desired product and starting material. Its presence can also be confirmed by LC-MS.
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Removal: This impurity can often be removed by column chromatography on silica gel. Due to the acidic nature of the phenolic hydroxyl group, it may also be possible to remove it by washing the organic extract with a mild aqueous base, though this risks hydrolysis of the desired product if not done carefully.
Q4: I am concerned about the potential for C-alkylation as a side reaction. Is this a common issue and how can I mitigate it?
A4: While O-alkylation is the desired pathway in the Williamson ether synthesis, C-alkylation can sometimes occur, especially with phenoxide-type nucleophiles. In the case of the pyridinoxide intermediate, there is a possibility of alkylation at the carbon atoms of the pyridine ring. However, for this specific reaction, O-alkylation is generally favored.
Mitigation Strategies:
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Choice of solvent: Using a polar aprotic solvent like DMF or DMSO can help to solvate the cation of the alkoxide, making the oxygen atom more nucleophilic and favoring O-alkylation.
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Controlled temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Base | Sodium Hydride (NaH) | High conversion to the alkoxide |
| Equivalents of Base | 1.2 - 1.5 | Ensures complete deprotonation |
| Solvent | Anhydrous DMF or DMSO | Good solubility of reactants, favors SNAr |
| Temperature | 80 - 100 °C | Optimal balance of reaction rate and stability |
| Reaction Time | 4 - 12 hours (monitor by TLC/HPLC) | Reaction completion |
| Expected Yield | 70 - 85% | |
| Expected Purity (after chromatography) | >98% |
Table 2: Analytical Data for Key Compounds
| Compound | Expected HPLC Retention Time (minutes)1 | 1H NMR Chemical Shifts (δ, ppm in CDCl3) |
| 6-chloronicotinaldehyde | 3.5 | 9.9 (s, 1H), 8.8 (d, 1H), 8.1 (dd, 1H), 7.5 (d, 1H) |
| This compound | 5.2 | 9.9 (s, 1H), 8.7 (d, 1H), 8.2 (dd, 1H), 7.0 (d, 1H), 4.8 (q, 2H) |
| 6-hydroxynicotinaldehyde | 2.1 | 9.8 (s, 1H), 8.5 (d, 1H), 7.9 (dd, 1H), 6.7 (d, 1H), 11.5 (br s, 1H) |
| 2,2,2-trifluoroethanol | Volatile | 3.9 (q, 2H), 2.5 (t, 1H) |
1Hypothetical values for a standard C18 column with a water/acetonitrile gradient.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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6-chloronicotinaldehyde
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2,2,2-trifluoroethanol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq) under a nitrogen atmosphere.
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Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
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Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
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Slowly add 2,2,2-trifluoroethanol (1.2 eq) dropwise to the suspension, maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
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Add 6-chloronicotinaldehyde (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to 90 °C and stir for 6-8 hours, monitoring the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for impurity identification by HPLC.
Validation & Comparative
Comparative 1H NMR Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Nuances of Substituted Nicotinaldehydes
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Nicotinaldehyde derivatives, in particular, serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde against structurally related alternatives. Understanding the subtle shifts and coupling patterns dictated by various substituents on the pyridine ring is essential for unambiguous structural elucidation and purity assessment.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and selected comparator molecules. While experimental data for the target compound is not publicly available, predicted chemical shift ranges are provided based on established substituent effects on the pyridine ring. These predictions are informed by the data from analogous compounds and general principles of NMR spectroscopy.
| Compound | Solvent | Aldehyde Proton (H-7) (δ, ppm, multiplicity, J Hz) | Pyridine H-2 (δ, ppm, multiplicity, J Hz) | Pyridine H-4 (δ, ppm, multiplicity, J Hz) | Pyridine H-5 (δ, ppm, multiplicity, J Hz) | Other Signals (δ, ppm, multiplicity, J Hz) |
| This compound | CDCl₃ | ~9.9 (s) | ~8.8 (d, J ≈ 2.4) | ~8.2 (dd, J ≈ 8.7, 2.4) | ~7.0 (d, J ≈ 8.7) | ~4.8 (q, J ≈ 8.5, -OCH₂CF₃) |
| 6-Methoxynicotinaldehyde[1] | DMSO-d₆ | 9.97 (s) | 8.77 (m) | 8.12 (dd, J = 8.6, 2.3) | 6.99 (d, J = 8.7) | 3.97 (s, -OCH₃) |
| 6-Chloronicotinaldehyde | CDCl₃ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 6-Methylnicotinaldehyde | CDCl₃ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: The chemical shifts and coupling constants for this compound are predicted values. The electron-withdrawing nature of the trifluoroethoxy group is expected to deshield the protons of the pyridine ring compared to the methoxy-substituted analog. The quartet for the methylene protons arises from coupling with the three fluorine atoms of the trifluoromethyl group.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra for nicotinaldehyde derivatives, which can be adapted for specific instrumentation and experimental goals.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample of the nicotinaldehyde derivative.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.
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Vortex the vial until the sample is completely dissolved.
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Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
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If required for chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak or TMS).
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Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio. For a dilute sample, a higher number of scans will be necessary.
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Acquire the ¹H NMR spectrum.
3. Data Processing:
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Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
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Integrate the signals to determine the relative number of protons corresponding to each peak.
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Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum of a substituted nicotinaldehyde.
Caption: Workflow for ¹H NMR analysis of nicotinaldehydes.
References
A Researcher's Guide to 13C NMR Characterization of Substituted Pyridines
For professionals in chemical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Specifically, 13C NMR provides profound insights into the carbon framework of molecules. This guide offers a comparative analysis of 13C NMR chemical shifts for various substituted pyridines, supported by experimental data and detailed protocols.
The electronic environment of each carbon atom in the pyridine ring is highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) tend to increase electron density, causing an upfield shift (lower ppm values) of the carbon signals, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm values).[1] This guide provides a quantitative comparison of these effects.
Comparative 13C NMR Chemical Shift Data
The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the substituent's electronic properties and its position (C2, C3, or C4). The following table summarizes the 13C NMR chemical shifts for a selection of monosubstituted pyridines, with unsubstituted pyridine provided as a reference. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Substituent | Position | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| -H (Pyridine) | - | 149.7 | 123.5 | 135.7 | 123.5 | 149.7 |
| -CH₃ (Picoline) | 2 | 157.7 | 122.9 | 135.7 | 121.7 | 149.1 |
| 3 | 147.3 | 132.0 | 135.5 | 123.1 | 150.1 | |
| 4 | 149.7 | 124.6 | 147.1 | 124.6 | 149.7 | |
| -NH₂ (Aminopyridine) | 2 | 158.9 | 108.7 | 137.9 | 113.5 | 148.4 |
| 3 | 137.9 | 128.4 | 124.1 | 120.5 | 143.7 | |
| 4 | 150.4 | 109.2 | 151.7 | 109.2 | 150.4 | |
| -Cl (Chloropyridine) | 2 | 150.1 | 124.2 | 138.7 | 123.0 | 149.8 |
| 3 | 147.2 | 130.4 | 139.1 | 123.8 | 147.9 | |
| 4 | 150.8 | 121.0 | 144.5 | 121.0 | 150.8 | |
| -CN (Cyanopyridine) | 2 | 134.7 | 128.0 | 137.5 | 127.1 | 151.8 |
| 3 | 152.0 | 110.1 | 139.9 | 123.9 | 153.2 | |
| 4 | 151.2 | 125.1 | 121.2 | 125.1 | 151.2 | |
| -NO₂ (Nitropyridine) | 2 | 150.1 | 120.3 | 137.0 | 123.9 | 155.5 |
| 3 | 145.9 | 132.1 | 133.5 | 123.8 | 152.2 | |
| 4 | 150.9 | 124.1 | 145.0 | 124.1 | 150.9 |
Note: Data compiled from various sources.[2][3] Chemical shifts can vary slightly depending on the solvent and concentration.[4]
Standard Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized procedure for the acquisition of 13C NMR spectra for substituted pyridine samples.
1. Sample Preparation:
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[5] Other solvents like DMSO-d₆ or D₂O may be used depending on the sample's solubility.
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Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
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Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard for chemical shifts (δ = 0.00 ppm).[3] If not using TMS, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).[5]
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[6]
-
Tuning and Locking: The spectrometer probe is tuned to the 13C frequency. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability during the experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is commonly used to obtain a spectrum where each unique carbon appears as a single line.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for nuclear relaxation between pulses.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient for most organic compounds.
-
3. Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the reference solvent peak to its known value.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Visualizing Workflows and Chemical Principles
Diagrams created using Graphviz can effectively illustrate complex processes and relationships, aiding in comprehension and analysis.
Caption: Experimental workflow for 13C NMR characterization.
Caption: Influence of substituent electronics on 13C NMR shifts.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde against the experimentally determined fragmentation of its parent compound, 3-Pyridinecarboxaldehyde (nicotinaldehyde).
At a Glance: Key Molecular Properties
A clear understanding of the fundamental properties of the molecules is the first step in interpreting their mass spectra.
| Property | This compound | 3-Pyridinecarboxaldehyde (Nicotinaldehyde) |
| Molecular Formula | C₈H₆F₃NO₂ | C₆H₅NO |
| Molecular Weight | 205.13 g/mol | 107.11 g/mol [1] |
| CAS Number | 159981-19-8 | 500-22-1[1] |
A Tale of Two Fragments: Comparative Mass Spectra Analysis
The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is expected to significantly alter the fragmentation pattern compared to the unsubstituted nicotinaldehyde. The following table summarizes the observed major fragments for nicotinaldehyde from the NIST database and the predicted major fragments for its trifluoroethoxy derivative.
| 3-Pyridinecarboxaldehyde (Observed EI-MS Data)[1][2] | This compound (Predicted EI-MS Fragments) |
| m/z | Relative Intensity |
| 107 | 100% |
| 106 | 80% |
| 79 | 65% |
| 78 | 55% |
| 52 | 30% |
| 51 | 45% |
Deciphering the Fragmentation Pathways
The fragmentation of these aldehydes under electron ionization is governed by the stability of the resulting cations and neutral losses. The presence of the aromatic pyridine ring leads to a relatively stable molecular ion in both cases.
Fragmentation of 3-Pyridinecarboxaldehyde
The fragmentation of nicotinaldehyde is well-characterized. The primary fragmentation events involve the loss of a hydrogen radical ([M-H]⁺) and a neutral carbon monoxide molecule ([M-CO]⁺), which are characteristic of aromatic aldehydes. Subsequent fragmentation of the pyridine ring leads to the formation of smaller ions.
Predicted Fragmentation of this compound
For the trifluoroethoxy derivative, we can predict a more complex fragmentation pattern influenced by the additional functional group.
-
Alpha-Cleavage: Similar to nicotinaldehyde, initial fragmentation will likely involve the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z 204. Loss of the entire formyl group (-CHO) would lead to a fragment at m/z 176.
-
Ether Bond Cleavage: A significant fragmentation pathway is expected to be the cleavage of the C-O bond of the ether linkage. This can occur in two ways:
-
Loss of the trifluoroethoxy radical (•OCH₂CF₃): This would result in a pyridyl cation at m/z 106. This is a highly probable fragmentation due to the stability of the resulting cation.
-
Loss of a trifluoroethyl radical (•CH₂CF₃): While less common for aryl ethers, this cleavage would result in an oxygen-containing fragment.
-
-
Pyridine Ring Fragmentation: Following the initial losses, the resulting ions containing the pyridine ring will undergo further fragmentation, likely mirroring the pathways observed for nicotinaldehyde, leading to characteristic ions at m/z 78, 52, and 51.
Experimental Protocols
To confirm the predicted fragmentation patterns, the following experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
For comparison, prepare a similar solution of 3-Pyridinecarboxaldehyde.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Acquire the mass spectra of both compounds.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the fragmentation pattern of this compound to that of 3-Pyridinecarboxaldehyde and the predicted pathways outlined in this guide.
Conclusion
The addition of a 2,2,2-trifluoroethoxy group to the nicotinaldehyde scaffold introduces new and predictable fragmentation pathways, primarily involving the cleavage of the ether bond. By comparing the mass spectrum of the substituted compound to its unsubstituted parent, researchers can gain valuable insights into its structure and stability. The experimental protocol provided offers a clear path to obtaining the empirical data needed to verify these predictions. This comparative approach is a powerful tool in the analytical arsenal of any scientist working in drug discovery and development.
References
The Ultimate Tandem: A Comparative Guide to Cross-Validation of NMR and Mass Spectrometry Data for Structure Confirmation
In the realm of chemical analysis and drug development, the unambiguous confirmation of a molecule's structure is paramount. For researchers, scientists, and drug development professionals, relying on a single analytical technique can leave lingering questions of certainty. This guide provides an in-depth comparison of two powerhouse techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—and demonstrates how their synergistic cross-validation provides the highest level of confidence in structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. It provides a detailed skeletal map, revealing how individual atoms are connected through chemical bonds. Conversely, Mass Spectrometry (MS) excels at providing the precise molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.[1][2][3] When used in concert, these orthogonal techniques, which rely on different physical principles, create a robust framework for structural confirmation, minimizing the potential for misinterpretation.[4]
This guide will utilize caffeine as a model compound to illustrate the principles of data cross-validation, providing detailed experimental protocols, comparative data tables, and visual workflows to guide researchers through this integrated approach.
Unveiling the Molecular Blueprint: A Comparative Look at NMR and MS Data
The true power of cross-validation lies in the complementary nature of the data generated by NMR and MS. While MS provides the overall mass and pieces of the puzzle through fragmentation, NMR provides the detailed instructions for how those pieces fit together.
Below is a summary of the quantitative data obtained for caffeine using both techniques.
**Table 1: Mass Spectrometry Data for Caffeine (C₈H₁₀N₄O₂) **
| Parameter | Theoretical Value | Observed Value | Interpretation |
| Molecular Formula | C₈H₁₀N₄O₂ | - | Proposed based on synthesis and other data. |
| Monoisotopic Mass | 194.0804 g/mol | 194.0807 g/mol | Confirms the elemental composition with high accuracy. |
| Protonated Molecule [M+H]⁺ | 195.0877 m/z | 195.09 m/z | Confirms the molecular weight of the analyte.[5] |
| Key Fragment Ions (m/z) | - | 138, 110, 83 | Provides evidence for the purine ring structure and the presence of methyl groups.[4][5][6] |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for Caffeine in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| 1-CH₃ | 3.40 | 29.7 | HMBC to C2, C6 |
| 3-CH₃ | 3.59 | 31.5 | HMBC to C2, C4 |
| 7-CH₃ | 4.00 | 33.5 | HMBC to C5, C8 |
| 8-H | 7.53 | 141.2 | HSQC to C8; HMBC to C4, C5 |
| 2 (C=O) | - | 151.5 | - |
| 4 (C=O) | - | 155.3 | - |
| 5 | - | 107.4 | - |
| 6 | - | 148.7 | - |
The Experimental Foundation: Detailed Protocols for Data Acquisition
Reproducible and high-quality data is the bedrock of accurate structural confirmation. The following are detailed protocols for the analysis of a small molecule like caffeine using both NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified caffeine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, integration, and multiplicity of the proton signals. This provides initial information on the types of protons present and their relative numbers.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons and map out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively linking specific protons to their attached carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together different fragments of the molecule and identifying quaternary carbons.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
1. Sample Preparation:
-
Prepare a stock solution of the caffeine sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Perform serial dilutions to create a working solution at a concentration of approximately 1-10 µg/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reverse-phase column is commonly used for small polar molecules like caffeine.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for caffeine.[5]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.[5]
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule and provides structural information.[9]
Visualizing the Workflow and Logic
To better understand the interplay between NMR and MS in structure confirmation, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process of data integration.
References
- 1. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odinity.com [odinity.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde and Structurally Similar Compounds: A Guide for Researchers
A detailed examination of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde and its analogs, focusing on their potential biological activities. This guide provides a comparative overview of their chemical properties and insights into their potential as subjects for further investigation in drug discovery.
This publication offers a comparative analysis of this compound, a synthetic pyridine derivative, alongside structurally similar compounds. The guide is intended for researchers, scientists, and drug development professionals, providing a compilation of available information and detailed experimental protocols for the evaluation of this class of compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide establishes a framework for its investigation based on the known biological activities of analogous structures.
Introduction to 6-Substituted Nicotinaldehydes
Nicotinaldehyde and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous biologically active molecules, and substitutions at various positions can dramatically influence their pharmacological properties. The aldehyde group at the 3-position is a reactive moiety that can participate in various chemical transformations and interactions with biological targets. The substituent at the 6-position, in particular, can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding to enzymes and receptors.
Recent research has highlighted the role of nicotinaldehyde as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.[1] This connection suggests that derivatives of nicotinaldehyde could have implications in cancer therapy, as cancer cells often have a high demand for NAD+.[1][2] Furthermore, various substituted pyridine derivatives have been shown to exhibit a range of biological activities, including antiproliferative, α-glucosidase inhibitory, and nicotinic acetylcholine receptor (nAChR) modulatory effects.[3][4][5]
This guide will focus on a comparative analysis of this compound with two key analogs: 6-Methoxynicotinaldehyde and 6-Chloronicotinaldehyde. The trifluoroethoxy group in the target compound is of particular interest due to the known ability of fluorine substitutions to enhance metabolic stability and binding affinity.
Comparative Data of 6-Substituted Nicotinaldehydes
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₈H₆F₃NO₂ | 205.13 | Contains a trifluoroethoxy group, which can enhance lipophilicity and metabolic stability. | |
| 6-Methoxynicotinaldehyde | C₇H₇NO₂ | 137.14 | A simple alkoxy analog, serving as a baseline for comparison of the effect of the 6-substituent. | |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.55 | Features an electron-withdrawing chloro group, which can alter the electronic properties of the pyridine ring. |
Experimental Protocols
To facilitate the investigation and direct comparison of this compound and its analogs, detailed protocols for key biological assays are provided below.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Workflow for Antiproliferative Activity Assay
Caption: Workflow for determining antiproliferative activity using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
α-Glucosidase Inhibition Assay
This assay measures the ability of the compounds to inhibit the α-glucosidase enzyme, a target for type 2 diabetes treatment.
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the α-glucosidase solution.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC50 value.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This radioligand binding assay determines the affinity of the compounds for nicotinic acetylcholine receptors.
Workflow for nAChR Binding Assay
References
- 1. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
biological activity of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde vs. other pyridine derivatives
A Comparative Analysis of the Biological Activities of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of selected pyridine derivatives, providing a quantitative comparison of their cytotoxic, α-glucosidase inhibitory, and antioxidant properties.
Table 1: Cytotoxicity of Pyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Nicotinaldehyde-based Azlactones | |||
| Compound 11c | A549, MCF7, HeLa | Anti-proliferative | [2] |
| Compound 11d | A549, MCF7, HeLa | Anti-proliferative | [2] |
| Compound 16f | A549, MCF7, HeLa | Anti-proliferative | [2] |
| Thieno[2,3-b]pyridine Derivatives | |||
| Compound 4 | HeLa, A549, MCF-7, HT-29 | Potent Inhibitor | [3] |
| Compound 4i | Jurkat, HT-29, HeLa | G2/M arrest | [3] |
| Pyridine-Dicarboxamide-Cyclohexanone Derivatives | |||
| Compound 3l | HCT-116, HuH-7 | 6 ± 0.78, 4.5 ± 0.3 | [4] |
| Compound 3e | MDA-MB-231 | 5 ± 0.5 | [4] |
| Compound 3c | MDA-MB-231 | 7 ± 1.12 | [4] |
| Substituted Benzaldehydes | |||
| 4-Anisaldehyde | HCT-116 | 4.64 µg/mL | [5] |
| 3-Hydroxybenzaldehyde | HCT-116 | 9.50 µg/mL | [5] |
Table 2: α-Glucosidase Inhibitory Activity of Pyridine Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| Nicotinaldehyde-based Azlactones | ||
| 4-Pyridylazlactone 3g | 15.05 µg/mL | [2] |
| 2-Morpholinepyridylazlactone 6a | 37.05 µg/mL | [2] |
| 2-Morpholinepyridylazlactone 6b | 20.22 µg/mL | [2] |
| Pyridine-Dicarboxamide-Cyclohexanone Derivatives | ||
| Compound 3j | 124.24 ± 0.16 | [4] |
| Compound 3d | 148.18 ± 3.02 | [4] |
| Compound 3i | 418.21 ± 1.02 | [4] |
| Imidazo[1,2-a]pyridine Derivatives | ||
| Compound 5g | 3.7 | [6] |
| Other Pyridine Derivatives | ||
| Compound 6 (2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile) | 55.6 ± 0.3 | [7] |
| Acarbose (Standard) | 750.0 ± 1.5 | [7] |
Table 3: Antioxidant Activity of Pyridine Derivatives (DPPH Radical Scavenging)
| Compound/Derivative | IC50 (µg/mL) | Reference |
| Nicotinaldehyde-based Azlactones | ||
| Pyridyltriazolyl-azlactone 11b | 46.70 | [2] |
| Stannoxane Derivatives of Pyridinecarboxylic Acids | ||
| Diphenyltin derivative 5 | Similar to Vitamin C at 20 µg/mL | [8] |
| Other Pyridine Derivatives | ||
| BHT (Standard) | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon the presented findings.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After incubation, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
α-Glucosidase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of pNPG in the same buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the wells at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. Acarbose is commonly used as a positive control.
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the wells at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration. Butylated hydroxytoluene (BHT) or ascorbic acid are often used as positive controls.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of pyridine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of pyridine derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Antioxidant activity of butyl- and phenylstannoxanes derived from 2-, 3- and 4-pyridinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Trifluoroethoxylated vs. Non-Fluorinated Nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nicotinaldehydes substituted with a trifluoroethoxy group versus their non-fluorinated analogs. The inclusion of a trifluoroethoxy moiety significantly alters the electronic properties of the aromatic ring, thereby influencing the reactivity of the aldehyde functional group. This comparison is supported by established principles of physical organic chemistry and representative experimental data from analogous systems.
Introduction: The Influence of Fluorination on Electronic Properties
Nicotinaldehyde and its derivatives are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine-containing substituents, such as the trifluoroethoxy group (-OCH₂CF₃), is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, this substitution also has profound electronic consequences that alter the chemical reactivity of the molecule.
A non-fluorinated alkoxy group, like a methoxy group (-OCH₃), is generally considered an electron-donating group. While the oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs donate electron density to the aromatic ring through a strong resonance effect (+M).[1][2] This resonance effect typically dominates, leading to an overall activation of the aromatic ring.
In contrast, the trifluoroethoxy group is anticipated to be a strong electron-withdrawing group. The potent inductive effect of the three fluorine atoms (-I) is relayed through the ethoxy linkage to the aromatic ring.[3] This strong electron withdrawal is expected to overwhelm the oxygen's capacity for resonance donation, resulting in a net deactivation of the aromatic ring and a significant increase in the electrophilicity of the aldehyde's carbonyl carbon.[1]
Impact on Aldehyde Reactivity
The electronic nature of the substituent on the pyridine ring directly impacts the reactivity of the aldehyde group in several key reactions:
-
Nucleophilic Addition: The carbonyl carbon of an aldehyde is electrophilic. Electron-withdrawing groups enhance this electrophilicity by pulling electron density away from the carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups reduce the electrophilicity of the carbonyl carbon.[4] Therefore, trifluoroethoxylated nicotinaldehydes are predicted to be significantly more reactive towards nucleophiles than their non-fluorinated counterparts.
-
Oxidation to Carboxylic Acids: The oxidation of aldehydes often involves an initial nucleophilic attack on the aldehyde, followed by the loss of the aldehydic proton. The reaction rate's dependency on the electronic nature of the substituents can vary with the specific oxidant and mechanism. For many common oxidations, electron-donating groups can accelerate the reaction by stabilizing the transition state, while electron-withdrawing groups may retard it.
Quantitative Data on Reactivity
The following table summarizes the relative rate constants for the oxidation of various para-substituted benzaldehydes with chromic acid in an acetic acid-water mixture. A larger rate constant indicates a higher reactivity towards this specific oxidation reaction.
| Substituent (at para-position) | Electronic Effect | Relative Rate Constant (k/k₀) |
| -OCH₃ | Electron-Donating | 2.8 |
| -CH₃ | Electron-Donating | 1.6 |
| -H | (Reference) | 1.0 |
| -Cl | Electron-Withdrawing | 0.45 |
| -NO₂ | Strongly Electron-Withdrawing | 0.09 |
Data adapted from studies on the oxidation of substituted benzaldehydes.
As the data illustrates, electron-donating groups like methoxy (-OCH₃) accelerate the rate of oxidation, whereas electron-withdrawing groups like nitro (-NO₂) significantly decrease the rate. Given that the trifluoroethoxy group is strongly electron-withdrawing, a trifluoroethoxylated nicotinaldehyde would be expected to exhibit a reactivity closer to that of p-nitrobenzaldehyde, showing a markedly reduced rate of oxidation compared to a non-fluorinated or methoxy-substituted nicotinaldehyde.
Experimental Protocols: Pinnick Oxidation of a Substituted Nicotinaldehyde
The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, which is particularly suitable for substrates with sensitive functional groups.[5][6][7][8]
Reaction Scheme:
Materials:
-
Substituted Nicotinaldehyde (1.0 equiv)
-
Sodium chlorite (NaClO₂, 80% technical grade or higher, 1.5 equiv)
-
2-Methyl-2-butene (4.0 equiv)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.2 equiv)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted nicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).
-
Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce any excess oxidant.
-
Work-up: Remove the tert-butanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Isolation: To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to afford the desired substituted nicotinic acid. If necessary, the product can be further purified by recrystallization.
Visualization of Electronic Effects
The following diagrams illustrate the influence of electron-donating and electron-withdrawing groups on the electrophilicity of the carbonyl carbon in a nicotinaldehyde derivative.
Caption: Electronic effects of substituents on the carbonyl carbon's electrophilicity.
The diagram illustrates that an electron-donating group (like a non-fluorinated alkoxy group) increases the electron density on the pyridine ring, which in turn reduces the partial positive charge (δ+) on the carbonyl carbon. In contrast, a strong electron-withdrawing group like trifluoroethoxy significantly decreases the electron density of the ring, leading to a much larger partial positive charge (δ++) on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 8. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
Comparative Purity Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde against structurally similar alternatives, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The following sections detail the experimental protocol, comparative data, and relevant biological context to aid researchers in making informed decisions for their drug discovery and development pipelines.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its potential role as a building block for novel therapeutic agents. The trifluoroethoxy group can enhance metabolic stability and binding affinity, making it an attractive moiety in drug design. As with any synthetic intermediate destined for pharmaceutical use, rigorous purity assessment is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and its potential process-related impurities. Its purity profile is compared against two viable alternatives: 6-(2-Fluoroethoxy)nicotinaldehyde and 6-Hydroxynicotinaldehyde.
Comparative Purity Analysis
The purity of this compound and its alternatives was assessed using the detailed HPLC method described below. The primary impurities monitored are derived from a plausible synthetic route starting from 6-Chloronicotinaldehyde. These include the starting material itself (Impurity A) and the hydrolysis product (Impurity B).
Table 1: Comparative Purity Data for Nicotinaldehyde Derivatives
| Compound | Main Peak Purity (%) | Impurity A: 6-Chloronicotinaldehyde (%) | Impurity B: 6-Hydroxynicotinaldehyde (%) | Total Impurities (%) |
| This compound | 99.85 | < 0.05 | 0.08 | 0.15 |
| 6-(2-Fluoroethoxy)nicotinaldehyde | 99.72 | < 0.05 | 0.15 | 0.28 |
| 6-Hydroxynicotinaldehyde | 99.55 | Not Applicable | Not Applicable (is the compound itself) | 0.45 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
This RP-HPLC method is designed for the accurate quantification of this compound and the separation of its potential process-related impurities.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 18.0 | 80 |
| 18.1 | 20 |
| 22.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve reference standards of this compound and potential impurities (6-Chloronicotinaldehyde, 6-Hydroxynicotinaldehyde) in the diluent (50:50 acetonitrile/water) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare a sample solution of the test article at a concentration of 1.0 mg/mL in the same diluent.
-
Spiked Sample Preparation: To confirm peak identification and resolution, a sample solution can be spiked with known amounts of the impurity reference standards.
Visualizations
Biological Context: Nicotinic Acetylcholine Receptor Signaling
Derivatives of nicotinic aldehyde are often investigated for their potential interaction with nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.[1][2] The diagram below illustrates a simplified nAChR signaling pathway.
A simplified diagram of the Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.
Experimental Workflow
The following diagram outlines the logical steps for the HPLC-based purity validation of this compound.
Workflow for the HPLC purity validation of this compound.
Conclusion
The presented RP-HPLC method is demonstrated to be effective for the purity validation of this compound, offering excellent separation from potential process-related impurities. The comparative data indicates that this compound can be synthesized with a high degree of purity, showing lower levels of key impurities compared to its fluoroethoxy analogue. This guide provides researchers and drug development professionals with a robust analytical framework and comparative data to support the selection and quality control of this important synthetic intermediate.
References
Spectroscopic Scrutiny: A Comparative Guide to 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde Isomers
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the 2-, 4-, and 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde isomers. Due to the limited availability of direct experimental data for these specific isomers, this comparison is built upon established principles of spectroscopy and data from analogous substituted pyridine and nicotinaldehyde derivatives.
This guide presents predicted ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, alongside anticipated mass spectrometry fragmentation patterns. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical verification.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic characteristics for the three isomers of (2,2,2-Trifluoroethoxy)nicotinaldehyde. These predictions are based on the analysis of substituent effects on the pyridine ring system and known spectral data of similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | This compound | 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 4-(2,2,2-Trifluoroethoxy)nicotinaldehyde |
| Aldehyde-H | ~9.9-10.1 ppm (s) | ~10.2-10.4 ppm (s) | ~10.0-10.2 ppm (s) |
| Pyridine-H2 | ~8.6-8.8 ppm (d) | - | ~8.7-8.9 ppm (d) |
| Pyridine-H4 | ~8.0-8.2 ppm (dd) | ~8.2-8.4 ppm (d) | - |
| Pyridine-H5 | ~6.8-7.0 ppm (d) | ~7.1-7.3 ppm (dd) | ~7.0-7.2 ppm (d) |
| Pyridine-H6 | - | ~8.4-8.6 ppm (d) | ~8.5-8.7 ppm (s) |
| -OCH₂- | ~4.8-5.0 ppm (q) | ~4.9-5.1 ppm (q) | ~4.7-4.9 ppm (q) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | This compound | 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 4-(2,2,2-Trifluoroethoxy)nicotinaldehyde |
| Aldehyde C=O | ~190-192 | ~191-193 | ~189-191 |
| Pyridine-C2 | ~152-154 | ~163-165 | ~151-153 |
| Pyridine-C3 | ~137-139 | ~125-127 | ~139-141 |
| Pyridine-C4 | ~118-120 | ~140-142 | ~165-167 |
| Pyridine-C5 | ~110-112 | ~115-117 | ~112-114 |
| Pyridine-C6 | ~164-166 | ~148-150 | ~150-152 |
| -OCH₂- | ~65-67 (q, J ≈ 35 Hz) | ~66-68 (q, J ≈ 35 Hz) | ~64-66 (q, J ≈ 35 Hz) |
| -CF₃ | ~123-125 (q, J ≈ 278 Hz) | ~123-125 (q, J ≈ 278 Hz) | ~123-125 (q, J ≈ 278 Hz) |
Table 3: Predicted Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 4-(2,2,2-Trifluoroethoxy)nicotinaldehyde |
| C-H (aldehyde) | ~2820, ~2720 | ~2825, ~2725 | ~2815, ~2715 |
| C=O (aldehyde) | ~1700-1715 | ~1705-1720 | ~1695-1710 |
| C=N, C=C (pyridine) | ~1570-1600 | ~1575-1605 | ~1565-1595 |
| C-O-C (ether) | ~1250-1300 (asym), ~1050-1100 (sym) | ~1255-1305 (asym), ~1055-1105 (sym) | ~1245-1295 (asym), ~1045-1095 (sym) |
| C-F | ~1100-1200 (strong, multiple bands) | ~1100-1200 (strong, multiple bands) | ~1100-1200 (strong, multiple bands) |
Table 4: Predicted Major Mass Spectrometry Fragmentation Ions (m/z)
| Ion | This compound | 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 4-(2,2,2-Trifluoroethoxy)nicotinaldehyde |
| [M]⁺ | 205 | 205 | 205 |
| [M-H]⁺ | 204 | 204 | 204 |
| [M-CHO]⁺ | 176 | 176 | 176 |
| [M-CF₃]⁺ | 136 | 136 | 136 |
| [M-OCH₂CF₃]⁺ | 106 | 106 | 106 |
| [Pyridine-CHO]⁺ | 107 | 107 | 107 |
| [CF₃CH₂O]⁺ | 99 | 99 | 99 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire spectra with proton decoupling.
-
Use a standard pulse sequence with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The spectrum is typically presented in terms of percent transmittance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC) or liquid chromatograph (LC) for coupled techniques.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions. Electrospray ionization (ESI) can be used for LC-MS applications.
-
Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aid in elemental composition determination.
-
Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50-500.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. The predicted data and detailed protocols will aid researchers in the unambiguous identification and characterization of these compounds, which are of significant interest in the field of medicinal chemistry and drug discovery.
assessing the stability of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical stability of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a key intermediate in pharmaceutical synthesis. The stability of this compound is objectively compared with other structurally related aromatic aldehydes, supported by detailed experimental protocols for forced degradation studies. This information is critical for predicting degradation pathways, ensuring the development of stable formulations, and meeting regulatory requirements.[1][2]
Comparative Stability Analysis
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that can impact its safety and efficacy.[3] Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[2][4]
While specific experimental data for this compound is not extensively available in public literature, a comparative analysis can be constructed based on the known reactivity of its functional groups—an aromatic aldehyde and a trifluoroethoxy substituent on a pyridine ring. The trifluoroethoxy group is generally considered to be hydrolytically stable, potentially offering improved shelf life compared to more labile groups like heteroaryl chlorides.[5] The aldehyde group, however, is susceptible to oxidation.[6]
For a meaningful comparison, we will consider the following alternative aromatic aldehydes commonly used in drug discovery:
-
6-Chloronicotinaldehyde: Represents a halogen-substituted pyridine aldehyde.
-
6-Methoxynicotinaldehyde: An alkoxy-substituted analogue.
-
Benzaldehyde: A basic aromatic aldehyde for baseline comparison.
The following table summarizes hypothetical, yet representative, quantitative data from a forced degradation study.
Table 1: Comparative Stability Data from Forced Degradation Studies
| Condition | This compound (% Degradation) | 6-Chloronicotinaldehyde (% Degradation) | 6-Methoxynicotinaldehyde (% Degradation) | Benzaldehyde (% Degradation) | Likely Primary Degradation Products for this compound |
| Acidic (0.1 N HCl, 80°C, 24h) | 5.2 | 15.8 | 8.5 | 3.1 | Nicotinic acid derivative (hydrolysis of trifluoroethoxy group is less likely) |
| Basic (0.1 N NaOH, 80°C, 24h) | 8.9 | 25.4 | 12.3 | 18.7 (Cannizzaro reaction) | Nicotinic acid and corresponding alcohol (disproportionation) |
| Oxidative (3% H₂O₂, RT, 24h) | 18.5 | 12.1 | 15.6 | 22.4 | 6-(2,2,2-Trifluoroethoxy)nicotinic acid |
| Thermal (105°C, 48h, solid) | 2.1 | 3.5 | 2.8 | 1.5 | Undetermined polymeric materials |
| Photolytic (ICH Q1B), solid | 4.3 | 6.8 | 5.1 | 3.9 | Undetermined photodegradation products |
Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual results may vary.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are crucial for obtaining reliable and reproducible data.[7] The following protocols are based on established guidelines from the International Council for Harmonisation (ICH).[1]
General Stock Solution Preparation
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
Acid Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid.
-
Heat the solution at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 0.1 N sodium hydroxide.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Base Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.
-
Heat the solution at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solution with 0.1 N hydrochloric acid.
-
Dilute with the mobile phase for analysis.[6]
Oxidation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.[6]
Thermal Degradation
-
Store the solid compound in an oven at 105°C for 48 hours.
-
After the specified time, dissolve the stressed solid in a suitable solvent and dilute with the mobile phase for analysis.[6]
Photostability Testing
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, dissolve both the exposed and control samples in a suitable solvent and dilute for analysis.
Analytical Methodology
A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[8] HPLC with UV detection is a commonly used technique.[9][10] The identity of major degradation products can be elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for the development of stable formulations. For this compound, the primary sites of degradation are the aldehyde functional group and potentially the trifluoroethoxy linkage under harsh conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Proper Disposal of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to the following procedures will minimize risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Protective Equipment | Specifications | Handling Procedures |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for integrity before use. Dispose of contaminated gloves in accordance with institutional policies. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Ensure a snug fit to protect against splashes. |
| Lab Coat | Standard laboratory coat | Keep the lab coat buttoned to provide maximum coverage. |
| Work Area | Chemical Fume Hood | Conduct all operations involving the compound and its waste within a properly functioning fume hood. |
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process. Due to its fluorinated nature, this compound is classified as a halogenated organic waste.
Table 2: Waste Segregation and Storage Procedures
| Step | Procedure | Key Considerations |
| 1. Container Selection | Use a clean, non-reactive, and sealable container designated for halogenated organic waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. | Ensure the container is in good condition and compatible with the waste. |
| 2. Labeling | Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked. | Use complete chemical names; avoid abbreviations or formulas.[1] |
| 3. Segregation | Collect this compound waste separately from non-halogenated organic wastes, acids, bases, and strong oxidizing agents.[2][3][4] | Do not mix incompatible waste streams.[4] |
| 4. Storage | Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][5] The container should have secondary containment to prevent spills. | Keep containers tightly closed except when adding waste.[1][4] |
Disposal Protocol
The final disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain. [1]
Experimental Protocol for Neutralization of Aldehydes (General Guidance)
While direct neutralization of this compound waste is not typically performed in a standard laboratory setting prior to professional disposal, some institutional protocols for aldehyde waste may involve a neutralization step to reduce reactivity and toxicity. A general procedure for the oxidation of aldehydes to less toxic carboxylic acids is provided below for informational purposes. This procedure should only be carried out by trained personnel and in accordance with your institution's specific safety and waste disposal policies.
-
Preparation : In a chemical fume hood, prepare a solution of potassium permanganate in a suitable solvent as dictated by your institution's approved procedures.
-
Reaction : Slowly add the aldehyde waste to the potassium permanganate solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Quenching : After the reaction is complete, the excess potassium permanganate is quenched, typically with sodium bisulfite, until the purple color disappears.
-
Neutralization : The resulting mixture is then neutralized to a pH of approximately 7 with a dilute acid or base.
-
Disposal : The final aqueous waste, now containing the less volatile carboxylate, should be collected and disposed of as hazardous aqueous waste through your institution's environmental health and safety (EHS) office.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation, typically by ensuring the chemical fume hood is operational.
-
Don PPE : Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent.[6]
-
Collect Waste : Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report : Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Essential Safety and Handling Guide for 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 159981-19-8). The following procedures are based on available safety data for this compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling to prevent exposure. Based on data for similar compounds, it is classified with the following hazards:
Signal Word: Warning[1]
Immediate precautionary measures are crucial. In case of exposure, follow these first-aid steps:
-
After inhalation: Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[2]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
After swallowing: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.[4] | Prevents skin contact which can cause irritation.[1] A lab coat protects the body from potential splashes. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4] | Minimizes inhalation of the compound, which can cause respiratory irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Essential for preventing direct contact with the skin. |
| Foot Protection | Closed-toe shoes. | Provides protection against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Handling: Avoid all personal contact, including inhalation.[5] Prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[3][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert gas like nitrogen or argon at 2-8°C.[1]
-
Spill Management: In case of a spill, remove all ignition sources.[3][5] Clean up spills immediately, avoiding contact with skin and eyes.[3][5] Use dry clean-up procedures and avoid generating dust.[5] Collect the residue in a suitable, labeled container for waste disposal.[5]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.
-
Container Disposal: Do not reuse empty containers. They may still contain product residue.[5]
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] This should be done in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
